molecular formula C10H15N3O5 B12364870 2'-O-Methylcytidine-d3

2'-O-Methylcytidine-d3

Cat. No.: B12364870
M. Wt: 260.26 g/mol
InChI Key: RFCQJGFZUQFYRF-UOGQMKCKSA-N
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Description

2'-O-Methylcytidine-d3 is a useful research compound. Its molecular formula is C10H15N3O5 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

260.26 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7?,8+,9-/m1/s1/i1D3

InChI Key

RFCQJGFZUQFYRF-UOGQMKCKSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

Foundational & Exploratory

what is the function of 2'-O-Methylcytidine-d3 in RNA research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Function of 2'-O-Methylcytidine-d3 in RNA Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of epitranscriptomics, which involves the post-transcriptional modification of RNA, is a rapidly expanding field with significant implications for biology and medicine. One such modification, 2'-O-methylation, is a prevalent and functionally important alteration of ribonucleosides. Accurate quantification of these modifications is crucial for understanding their roles in cellular processes and disease. This technical guide focuses on the function and application of this compound (Cm-d3), a deuterated isotopologue of 2'-O-Methylcytidine (Cm). Its primary role is to serve as a high-fidelity internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous Cm in biological samples.

Introduction to 2'-O-Methylation in RNA

2'-O-methylation (Nm) is a chemical modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a nucleotide.[1] This modification is found in a wide variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2]

The functional implications of 2'-O-methylation are diverse and significant:

  • Structural Stability: The 2'-O-methyl group helps to stabilize the A-form helical structure of RNA and protects the phosphodiester backbone from enzymatic degradation by ribonucleases and spontaneous hydrolysis.[1][2]

  • Immune Evasion: In higher eukaryotes, 2'-O-methylation, particularly in the 5' cap region of mRNA, helps the innate immune system distinguish endogenous RNA from foreign RNA (e.g., from viruses), thereby preventing an unwanted immune response.[3]

  • Regulation of RNA Function: Nm can influence RNA-protein interactions and modulate fundamental cellular processes such as pre-mRNA splicing and protein translation.[2]

Given the importance of 2'-O-Methylcytidine (Cm), its accurate quantification is essential for research in areas ranging from basic molecular biology to the development of mRNA-based therapeutics.[3][4]

The Core Function of this compound: A Stable Isotope Internal Standard

The central function of this compound in RNA research is to act as a stable isotope-labeled internal standard (SILIS) for quantitative mass spectrometry.[4][5]

In quantitative LC-MS/MS analysis, variations can arise during sample preparation, chromatographic separation, and ionization in the mass spectrometer. A SILIS is a non-radioactive, isotopically enriched version of the analyte of interest that is added in a known amount to the sample at the beginning of the workflow.[6] Since the SILIS is chemically identical to the endogenous analyte, it experiences the same processing and variations. However, because of the difference in mass (due to the deuterium atoms), the mass spectrometer can distinguish between the analyte and the standard.

By measuring the ratio of the signal from the endogenous analyte (Cm) to the signal from the known amount of the internal standard (Cm-d3), researchers can calculate the absolute quantity of the endogenous Cm with high precision and accuracy, effectively correcting for any sample loss or analytical variability.[4][6]

Experimental Workflow and Protocols

The quantification of Cm using Cm-d3 as an internal standard follows a well-defined workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification rna_isolation 1. RNA Isolation (from cells or tissues) add_standard 2. Spiking with Known Amount of this compound rna_isolation->add_standard digestion 3. Enzymatic Digestion (to single nucleosides) add_standard->digestion lc_separation 4. LC Separation (Chromatographic resolution of nucleosides) digestion->lc_separation ms_detection 5. MS/MS Detection (Detection of analyte and standard) lc_separation->ms_detection quantification 6. Data Analysis (Ratio of Cm / Cm-d3 signals) ms_detection->quantification

Caption: Experimental workflow for the quantification of 2'-O-Methylcytidine (Cm) using its deuterated analog as an internal standard.

Detailed Experimental Protocol: RNA Digestion for Mass Spectrometry

This protocol is adapted from established methods for preparing RNA samples for nucleoside analysis.[5][7][8]

  • RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA) from cells or tissues using a standard RNA extraction method (e.g., TRIzol, column-based kits). Ensure the RNA is of high purity.

  • Quantify RNA: Accurately determine the concentration of the isolated RNA using a spectrophotometer or fluorometer.

  • Spiking with Internal Standard: To a known amount of RNA (e.g., 1 µg), add a precise, predetermined amount of this compound. The amount of standard added should be comparable to the expected amount of the endogenous analyte.

  • Enzymatic Digestion Reaction Setup:

    • RNA + Standard Mixture: up to 1 µg

    • 10X Reaction Buffer (e.g., NEB Nucleoside Digestion Mix Reaction Buffer): 2 µl

    • Nucleoside Digestion Mix (containing a mixture of nucleases and phosphatases): 1 µl[8]

    • Nuclease-free water: to a final volume of 20 µl

  • Incubation: Incubate the reaction at 37°C for a minimum of 1 hour. For RNA with a high degree of modification, an overnight incubation may be necessary to ensure complete digestion.[3]

  • Sample Preparation for LC-MS/MS: Following digestion, the sample is typically ready for analysis. No additional purification is required, especially when using commercial low-glycerol digestion mixes.[8] If needed, enzymes can be removed by chloroform extraction or ultrafiltration.[5]

Data Presentation: Mass Spectrometry and Quantification

Mass Spectrometric Detection

In the mass spectrometer, the digested nucleosides are ionized (typically by electrospray ionization, ESI, in positive mode) and detected. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

  • Parent Ion (Precursor Ion): This is the m/z of the protonated nucleoside, [M+H]⁺.

  • Product Ion: When the parent ion is fragmented (e.g., by collision-induced dissociation), a characteristic fragment is produced. For nucleosides, this is typically the protonated nucleobase.[9]

mass_transitions cluster_Cm Endogenous 2'-O-Methylcytidine (Cm) cluster_Cmd3 Standard this compound (Cm-d3) Cm_parent Parent Ion [M+H]⁺ m/z = 258.1 Cm_product Product Ion (Cytosine Base) m/z = 112.1 Cm_parent->Cm_product Fragmentation Cmd3_parent Parent Ion [M+H]⁺ m/z = 261.1 Cmd3_product Product Ion (Cytosine Base) m/z = 112.1 Cmd3_parent->Cmd3_product Fragmentation

Caption: Mass transitions for endogenous Cm and its d3-labeled internal standard in MS/MS analysis.

Quantitative Data Summary

The stable isotope dilution method has been used to determine the levels of Cm in various biological samples. The table below summarizes representative quantitative data.

Sample TypeOrganism/Cell LineAnalyteQuantity (moles of Cm / mole of Cytidine)Reference
Total RNAMouse Brain2'-O-Methylcytidine (Cm)~0.0025[4][5]
Total RNAMouse Pancreas2'-O-Methylcytidine (Cm)~0.0020[4][5]
Total RNAMouse Spleen2'-O-Methylcytidine (Cm)~0.0015[4][5]
Total RNAMouse Heart2'-O-Methylcytidine (Cm)~0.0005[4][5]
Total RNAHEK293T Cells2'-O-Methylcytidine (Cm)~0.0018[4][5]
mRNAHEK293T Cells2'-O-Methylcytidine (Cm)~0.0001[4][5]

Note: The values are approximated from published data for illustrative purposes.

These data show that the abundance of Cm can vary significantly between different tissues and is much lower in purified mRNA compared to total RNA, which is rich in heavily modified rRNAs and tRNAs.[5]

Conclusion

This compound is an indispensable tool in the field of epitranscriptomics. Its function as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of endogenous 2'-O-Methylcytidine by mass spectrometry. This capability is fundamental for researchers investigating the distribution, regulation, and biological roles of this critical RNA modification. For scientists in academic research and in the development of RNA therapeutics, the use of deuterated standards like Cm-d3 is a cornerstone of robust quantitative analysis, providing reliable data to advance our understanding of RNA biology and improve the design of next-generation medicines.

References

A Technical Guide to 2'-O-Methylcytidine-d3: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and synthetic methodologies for 2'-O-Methylcytidine-d3, a deuterated analogue of the naturally occurring modified nucleoside, 2'-O-Methylcytidine. This isotopically labeled compound is a valuable tool in various research applications, particularly in the fields of drug metabolism and pharmacokinetics (DMPK), as well as in the study of RNA biology.

Chemical Properties

This compound is the deuterium-labeled version of 2'-O-Methylcytidine.[1] The incorporation of deuterium in the 2'-O-methyl group provides a valuable tool for mass spectrometry-based quantification in metabolic studies.[1] The chemical properties of the deuterated and non-deuterated forms are largely identical, with the primary difference being the molecular weight.

General Properties
PropertyValueReference
Chemical Name 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methoxy-d3)-tetrahydrofuran-2-yl]pyrimidin-2-one[2]
Synonyms O2'-Methylcytidine-d3[2]
Molecular Formula C₁₀H₁₂D₃N₃O₅[2]
Molecular Weight 260.26 g/mol [2]
Appearance Crystalline solid[3]
CAS Number 2140-72-9 (unlabeled)[4]
Solubility
SolventSolubilityReference
DMSO 0.2 mg/mL[3][5]
PBS (pH 7.2) 10 mg/mL[3][5]
Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

ConditionStabilityReference
Powder (-20°C) ≥ 4 years[3][6]
In DMSO (-80°C) 6 months[6]
In DMSO (4°C) 2 weeks[6]

Synthesis of this compound

The synthesis of this compound typically involves the selective methylation of the 2'-hydroxyl group of a suitably protected cytidine derivative using a deuterated methylating agent. The following is a generalized protocol based on established methods for nucleoside modification.[7][8]

Synthetic Workflow

Synthesis_Workflow start Cytidine p1 Protection of 5'-OH and 4-NH2 start->p1 p2 Protected Cytidine p1->p2 methylation 2'-O-Methylation (CD3I, Base) p2->methylation methylated_p Protected This compound methylation->methylated_p deprotection Deprotection methylated_p->deprotection final_product This compound deprotection->final_product purification Purification (Chromatography) final_product->purification

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

The following protocol outlines a plausible multi-step synthesis.

Step 1: Protection of Cytidine

  • Protect the 5'-hydroxyl group: Commercially available cytidine is first protected at the 5'-hydroxyl position, typically with a dimethoxytrityl (DMTr) group. This is achieved by reacting cytidine with DMTr-Cl in a suitable solvent like pyridine.

  • Protect the 4-amino group: The exocyclic amino group on the cytosine base is then protected, for example, with a benzoyl (Bz) group using benzoyl chloride. This prevents side reactions during the subsequent methylation step.

Step 2: 2'-O-Methylation

  • Selective Methylation: The protected cytidine derivative is then subjected to methylation. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the 2'-hydroxyl group, followed by the addition of a deuterated methylating agent like iodomethane-d3 (CD₃I). The reaction is typically carried out in an anhydrous aprotic solvent like dimethylformamide (DMF).

Step 3: Deprotection

  • Removal of Protecting Groups: The protecting groups are removed in a sequential manner. The DMTr group is acid-labile and can be removed with a mild acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA). The benzoyl group is typically removed under basic conditions, for example, with aqueous ammonia.

Step 4: Purification

  • Chromatography: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as silica gel column chromatography or reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Characterization Data

The identity and purity of the synthesized this compound are confirmed using various analytical techniques. The data for the non-deuterated analogue, 2'-O-Methylcytidine, is often used as a reference.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the incorporation of the deuterium label.

TechniqueIonization ModeKey Fragments (m/z) for C₁₀H₁₅N₃O₅ (non-deuterated)Reference
GC-MS EI112, 151[4]
MS-MS Negative108.03043, 123.05596[4]
MS-MS Positive112.0501, 258.1084[4]
LC-MS ESI Negative[M-H]⁻: 256.0936[4]

For this compound, the molecular ion peak and relevant fragments would be shifted by +3 Da compared to the non-deuterated compound.

Applications in Research and Drug Development

2'-O-Methylcytidine is a naturally occurring modification in RNA that can influence its structure and function.[9] The deuterated analogue, this compound, serves as a critical internal standard in quantitative bioanalytical assays. Its use in liquid chromatography-mass spectrometry (LC-MS) allows for precise measurement of the non-deuterated drug candidate or its metabolites in biological matrices, which is essential for pharmacokinetic and drug metabolism studies.[1] Furthermore, as 2'-O-Methylcytidine itself has shown inhibitory activity against the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), its derivatives and labeled versions are of significant interest in antiviral research.[3][5]

References

Navigating the Unknown: An In-Depth Technical Guide to Exploring the In Vivo Metabolic Fate of 2'-O-Methylcytidine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo metabolic studies on 2'-O-Methylcytidine-d3 are not extensively available in publicly accessible literature. This guide therefore provides a comprehensive framework based on the known metabolism of analogous nucleosides and outlines the necessary experimental protocols to elucidate the specific metabolic fate of this compound.

Executive Summary

2'-O-Methylcytidine is a modified nucleoside with therapeutic potential, notably as an inhibitor of viral replication.[1][2] The deuterated form, this compound, is of significant interest for its potential to offer a more favorable pharmacokinetic profile by altering its metabolic rate. Understanding the in vivo metabolic fate of this compound is critical for its development as a therapeutic agent. This technical guide synthesizes the current understanding of nucleoside analogue metabolism to propose a putative metabolic pathway for this compound and provides detailed experimental methodologies for its comprehensive in vivo characterization.

Proposed Metabolic Pathways of this compound

The metabolism of nucleoside analogues typically involves two primary competing pathways: anabolic phosphorylation, which leads to the active form of the drug, and catabolic degradation, which results in inactive metabolites.

2.1 Anabolic Pathway: Phosphorylation

For 2'-O-Methylcytidine to exert its biological activity, it is anticipated to undergo sequential phosphorylation by intracellular kinases to form 2'-O-Methylcytidine-5'-monophosphate (2'-O-Me-CMP-d3), -diphosphate (2'-O-Me-CDP-d3), and the active -triphosphate (2'-O-Me-CTP-d3). The triphosphate form can then be incorporated into nucleic acids, leading to chain termination or other disruptions of nucleic acid metabolism. However, some studies on 2'-O-Methylcytidine in cell culture suggest that it yields very little triphosphate, indicating this may not be the predominant pathway.[1]

2.2 Catabolic Pathway: Deamination and Subsequent Metabolism

A primary route for the metabolism of cytidine and its analogues is deamination, catalyzed by the enzyme cytidine deaminase (CDA), to form the corresponding uridine derivative.[3][4] It is therefore highly probable that this compound is deaminated to 2'-O-Methyluridine-d3. This metabolite would likely be further catabolized through pathways similar to those for endogenous uridine.

The presence of the 2'-O-methyl group is known to confer resistance to nuclease degradation, which may prolong the half-life of the parent compound and its metabolites.[5] Furthermore, the deuterium label on the methyl group may introduce a kinetic isotope effect, potentially slowing the rate of enzymatic processes that involve the cleavage of a carbon-deuterium bond, although this is less likely to impact deamination directly.

Metabolic_Pathway_of_2_O_Methylcytidine_d3 Proposed Metabolic Pathway of this compound cluster_anabolic Anabolic Pathway cluster_catabolic Catabolic Pathway 2_O_Me_C_d3 This compound 2_O_Me_CMP_d3 2'-O-Me-CMP-d3 2_O_Me_C_d3->2_O_Me_CMP_d3 Kinases 2_O_Me_U_d3 2'-O-Methyluridine-d3 2_O_Me_C_d3->2_O_Me_U_d3 Cytidine Deaminase (CDA) 2_O_Me_CDP_d3 2'-O-Me-CDP-d3 2_O_Me_CMP_d3->2_O_Me_CDP_d3 Kinases 2_O_Me_CTP_d3 2'-O-Me-CTP-d3 (Active) 2_O_Me_CDP_d3->2_O_Me_CTP_d3 Kinases Incorporation Incorporation into Nucleic Acids 2_O_Me_CTP_d3->Incorporation Further_Metabolites Further Catabolites 2_O_Me_U_d3->Further_Metabolites Experimental_Workflow In Vivo Metabolic Fate Experimental Workflow cluster_in_vivo In Vivo Study cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis Dosing Animal Dosing (IV and PO) Collection Sample Collection (Plasma, Urine, Feces, Tissues) Dosing->Collection Preparation Sample Preparation (Extraction, Precipitation) Collection->Preparation LCMS LC-MS/MS Analysis (Quantification of Parent and Metabolites) Preparation->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) LCMS->PK_Analysis Metabolite_ID Metabolite Identification and Profiling LCMS->Metabolite_ID Excretion Excretion Profile (Urine, Feces) LCMS->Excretion Final_Report Comprehensive Report

References

The Ubiquitous Mark: A Technical Guide to 2'-O-Methylated Nucleosides in Biology

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of the ribose moiety of a nucleoside, represents one of the most common and highly conserved post-transcriptional modifications in the RNA world.[1][2][3] Once considered a subtle decoration on structural RNAs, Nm is now recognized as a critical regulator of a multitude of cellular processes, from the fine-tuning of ribosome function to the intricate dance of immune recognition. Its influence extends to RNA stability, structure, and interactions, with dysregulation increasingly implicated in a range of human diseases, including cancer, cardiovascular conditions, and neurological syndromes.[2][4] This technical guide provides a comprehensive overview of the discovery, biological significance, and methodologies for the study of 2'-O-methylated nucleosides, offering a valuable resource for researchers and drug development professionals seeking to explore this burgeoning field of epitranscriptomics.

Discovery and Distribution: An Abundant and Ancient Modification

The presence of 2'-O-methylated nucleotides in RNA was first detected through classical biochemical methods, such as total RNA hydrolysis followed by the measurement of released methanol.[5] These early studies revealed that Nm is a widespread modification, particularly abundant in stable non-coding RNAs like ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[1][4] In eukaryotes, the vast majority of these modifications are found in rRNA.[6] More recently, Nm has also been identified in the 5' cap structure of virtually all messenger RNAs (mRNAs) in higher eukaryotes and at internal sites within mRNA, as well as at the 3' end of Piwi-interacting RNAs (piRNAs) and plant microRNAs (miRNAs).[4]

The enzymatic machinery responsible for the vast majority of site-specific 2'-O-methylation in eukaryotic rRNA and snRNA is the C/D box small nucleolar ribonucleoprotein (snoRNP) complex.[1][7] This complex utilizes a guide snoRNA (a C/D box snoRNA) to direct the catalytic subunit, the methyltransferase Fibrillarin (FBL), to the specific nucleotide to be modified.[7][8] However, stand-alone protein enzymes are also known to catalyze 2'-O-methylation in other RNA species, such as FTSJ1 in tRNAs.[1]

The sheer number of 2'-O-methylated sites highlights their importance. For instance, there are approximately 55 identified 2'-O-methylations in yeast rRNA and over 106 in human rRNA.[1][7]

Quantitative Data on 2'-O-Methylation Sites
OrganismRNA TypeNumber of Known 2'-O-Methylation SitesReference(s)
Saccharomyces cerevisiae (Yeast)rRNA~55[1][7]
Homo sapiens (Human)rRNA>106[1][7]

Biological Significance: A Multifaceted Regulator

The addition of a methyl group to the 2' hydroxyl of the ribose has profound effects on the properties and function of the RNA molecule.

RNA Stability and Structure

2'-O-methylation enhances the stability of RNA by making the phosphodiester backbone more resistant to both enzymatic and alkaline hydrolysis.[1][5][9] The presence of the 2'-hydroxyl group in RNA makes it inherently less stable than DNA; methylation of this group mitigates this susceptibility.[9] From a structural standpoint, the 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. This stabilizes RNA duplexes, with each Nm modification contributing approximately 0.2 kcal/mol to the stability of the structure.[1][4]

Regulation of Translation

Given its high abundance in rRNA, it is no surprise that 2'-O-methylation plays a crucial role in ribosome biogenesis and function.[3] These modifications, often clustered in functionally important regions of the ribosome, are critical for the correct folding and processing of pre-rRNA and the assembly of the ribosomal subunits.[2] Alterations in rRNA methylation patterns can impact translational fidelity and efficiency.[4] For example, the loss of a specific 2'-O-methylation in 18S rRNA has been shown to decrease the translation efficiency of mRNAs containing AU-rich codons.[4]

Splicing

In small nuclear RNAs (snRNAs), which are core components of the spliceosome, 2'-O-methylated nucleosides are essential for proper pre-mRNA splicing. Modifications at the 5' end of U2 snRNA, for instance, are required for the formation of the spliceosomal E-complex.[4]

Immune Evasion and Self vs. Non-Self Recognition

In higher eukaryotes, the 5' cap of mRNA is 2'-O-methylated at the first and sometimes the second nucleotide (Cap1 and Cap2). This modification is a key determinant for the innate immune system to distinguish "self" from "non-self" RNA. Viral RNAs that lack this modification are recognized by cytosolic pattern recognition receptors, triggering an antiviral immune response.[9] Many viruses, including SARS-CoV-2 and HIV, have evolved mechanisms to 2'-O-methylate their own RNA to evade this host surveillance.[9]

Methodologies for the Study of 2'-O-Methylated Nucleosides

A variety of techniques have been developed to detect, map, and quantify 2'-O-methylated nucleosides, ranging from classical biochemical assays to cutting-edge high-throughput sequencing methods.

Classical Methods

Early methods for detecting 2'-O-methylation relied on the chemical properties of the modified nucleotide. These included:

  • Resistance to Alkaline Hydrolysis: The phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. This property was exploited to isolate and identify these modified residues.[5][6]

  • Chromatography: Various chromatographic techniques have been used to separate and identify 2'-O-methylated nucleosides from total RNA hydrolysates.[5]

Primer Extension-Based Methods

The advent of reverse transcriptase (RT) provided new avenues for mapping 2'-O-methylation sites.

  • RT Stop at Low dNTP Concentrations: At low concentrations of deoxynucleotide triphosphates (dNTPs), reverse transcriptase has a tendency to pause or stop at a 2'-O-methylated nucleotide. This "RT stop" can be detected by primer extension analysis.[5][6][9]

High-Throughput Sequencing Approaches

Recent advances in sequencing technology have enabled the transcriptome-wide mapping of 2'-O-methylation sites.

  • RiboMethSeq: This method leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis. RNA is randomly fragmented by alkali, and the resulting fragments are sequenced. The positions of 2'-O-methylation are identified as gaps in the sequencing coverage.[1][5]

  • 2'-OMe-Seq: This approach is a high-throughput adaptation of the RT stop method. By comparing sequencing libraries prepared under low and high dNTP concentrations, sites of 2'-O-methylation can be identified.[5]

  • Nm-Seq and RibOxi-Seq: These methods utilize the resistance of a 2'-O-methylated 3'-terminus to periodate oxidation.[5]

  • Nanopore Sequencing: Direct RNA sequencing using nanopore technology offers the potential to detect 2'-O-methylation and other RNA modifications directly by analyzing the alterations in the electrical current as the RNA molecule passes through the nanopore.[9]

Experimental Protocol: RiboMethSeq for rRNA 2'-O-Methylation Profiling

This protocol provides a generalized workflow for RiboMethSeq.

  • RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol (e.g., TRIzol extraction followed by DNase treatment). Ensure high quality and integrity of the RNA.

  • rRNA Depletion (Optional): If analyzing mRNA, deplete ribosomal RNA using a commercially available kit. For rRNA analysis, this step is omitted.

  • Alkaline Hydrolysis:

    • Resuspend 1-5 µg of RNA in a sodium bicarbonate buffer (e.g., 50 mM NaHCO3, pH 9.2).

    • Incubate at 95°C for a specific duration (e.g., 15-20 minutes) to achieve random fragmentation. The timing needs to be optimized to obtain fragments in the desired size range (e.g., 50-100 nucleotides).

    • Immediately stop the reaction by placing the tubes on ice and adding a neutralizing buffer.

  • Library Preparation for High-Throughput Sequencing:

    • 3' Dephosphorylation: Treat the fragmented RNA with T4 Polynucleotide Kinase (PNK) to remove the 3' phosphate groups.

    • 3' Ligation: Ligate a pre-adenylated 3' adapter to the RNA fragments using T4 RNA Ligase 2, truncated.

    • 5' Phosphorylation: Phosphorylate the 5' end of the RNA fragments using T4 PNK.

    • 5' Ligation: Ligate a 5' adapter to the RNA fragments using T4 RNA Ligase 1.

    • Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA.

    • PCR Amplification: Amplify the cDNA library using primers that add the necessary sequences for the sequencing platform (e.g., Illumina adapters).

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis:

    • Read Mapping: Align the sequencing reads to the reference rRNA sequences.

    • Coverage Analysis: Calculate the sequencing coverage at each nucleotide position.

    • Identification of Methylation Sites: 2'-O-methylated sites will appear as positions with a significant drop in the number of reads starting at the +1 position downstream of the modified nucleotide, due to the protection from hydrolysis.

Signaling Pathways and Workflows

C/D Box snoRNP-Guided 2'-O-Methylation

CD_Box_snoRNP_Methylation cluster_target Target RNA FBL Fibrillarin (Methyltransferase) NOP56 NOP56 TargetRNA Pre-rRNA / snRNA FBL->TargetRNA Catalyzes Methylation SAH S-adenosyl homocysteine (SAH) FBL->SAH Releases NOP58 NOP58 NHP2L1 NHP2L1 snoRNA C/D Box snoRNA (Guide RNA) snoRNA->TargetRNA Hybridization (Site Recognition) SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->FBL Provides Methyl Group

Caption: C/D Box snoRNP-guided 2'-O-methylation of a target RNA.

RiboMethSeq Experimental Workflow

RiboMethSeq_Workflow start Total RNA Isolation hydrolysis Alkaline Hydrolysis (Random Fragmentation) start->hydrolysis library_prep Sequencing Library Preparation hydrolysis->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Mapping & Coverage) sequencing->data_analysis end Identification of 2'-O-Methylated Sites data_analysis->end

Caption: A simplified workflow for RiboMethSeq analysis.

Conclusion and Future Directions

The study of 2'-O-methylated nucleosides has transitioned from descriptive cataloging to a dynamic field with significant implications for our understanding of gene regulation and human disease. The development of high-throughput mapping techniques has been instrumental in this progress, revealing the dynamic nature of rRNA 2'-O-methylation and the presence of previously unappreciated internal modifications in mRNA.[4][10]

Future research will likely focus on several key areas:

  • Functional Characterization of Individual Nm Sites: Elucidating the precise functional role of each of the hundreds of 2'-O-methylation sites remains a major challenge.

  • Regulation of 2'-O-Methylation: Understanding how the levels and patterns of 2'-O-methylation are regulated in response to different cellular signals and environmental stresses is crucial.

  • Therapeutic Potential: The critical role of 2'-O-methylation in viral replication and cancer progression makes the enzymes responsible for this modification attractive targets for drug development. Furthermore, incorporating 2'-O-methylated nucleosides into RNA-based therapeutics can enhance their stability and reduce their immunogenicity.[8]

References

The Ubiquitous Regulator: A Technical Guide to the Natural Occurrence and Function of 2'-O-Methylcytidine in RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, quantification, and functional implications of 2'-O-Methylcytidine (Cm), a prevalent post-transcriptional RNA modification. As our understanding of the epitranscriptome deepens, the significance of modifications like Cm in regulating fundamental biological processes is becoming increasingly apparent, opening new avenues for therapeutic intervention and drug development. This document provides a comprehensive overview of Cm's distribution across various RNA species, detailed experimental protocols for its detection and quantification, and a functional analysis of its role in key cellular pathways.

Natural Occurrence of 2'-O-Methylcytidine Across RNA Species

2'-O-methylation (Nm) is one of the most common post-transcriptional modifications found in stable RNA molecules, and 2'-O-Methylcytidine (Cm) is a key component of this epitranscriptomic mark. It is present in all major classes of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA), where it plays a critical role in RNA stability, structure, and function.[1][2][3]

Transfer RNA (tRNA)

In tRNA, Cm modifications are found at specific, evolutionarily conserved positions where they are crucial for the proper folding, stability, and function of the molecule.[3] For instance, Cm is often found at the first position of the anticodon, where it enhances the stability of the codon-anticodon duplex during translation.[4] It is also present in the acceptor stem at positions 4 and 6.[5][6] The methylation at these positions is catalyzed by specific tRNA methyltransferases, such as Trm13 and Trm7 in yeast.[5] The presence of Cm contributes to the overall structural integrity of the L-shaped tRNA molecule, which is essential for its role in protein synthesis.[6]

Ribosomal RNA (rRNA)

rRNA is heavily decorated with 2'-O-methylations, including Cm, which are essential for ribosome biogenesis and function.[7][8][9] These modifications are primarily guided by small nucleolar RNAs (snoRNAs) that direct the methylation machinery to specific sites on the rRNA.[10][11] Cm modifications in rRNA are clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center, where they contribute to the correct folding of rRNA and the overall stability of the ribosomal subunits.[12] This, in turn, influences the fidelity and efficiency of protein translation.[13] Studies have shown that the stoichiometry of these modifications can be fractional, leading to a heterogeneous population of ribosomes within a cell.[12][14]

Small Nuclear RNA (snRNA)

2'-O-methylation is also a common modification in snRNAs, which are key components of the spliceosome responsible for pre-mRNA splicing.[2][14] Cm modifications are found in functionally critical regions of snRNAs, such as those that interact with the pre-mRNA at the splice sites.[15] These modifications are thought to stabilize the snRNA structure and modulate RNA-RNA and RNA-protein interactions within the spliceosome, thereby ensuring the accuracy and efficiency of the splicing process.[15]

Messenger RNA (mRNA)

The discovery of internal 2'-O-methylation in mRNA has unveiled a new layer of gene expression regulation.[16][17][18] These modifications can influence mRNA stability, with some studies suggesting a positive correlation between FBL-mediated Nm and increased mRNA stability and expression levels.[19][20] Furthermore, 2'-O-methylation within the coding sequence of an mRNA can impact translation elongation by sterically hindering the interaction of ribosomal monitoring bases with the codon-anticodon helix, leading to a disruption of tRNA decoding.[13][21]

Quantitative Data on 2'-O-Methylcytidine Occurrence

The following tables summarize the quantitative data on the abundance of 2'-O-Methylcytidine (Cm) and total 2'-O-methylation (Nm) in various RNA species and tissues, compiled from multiple studies.

Table 1: Quantification of 2'-O-Methylated Nucleosides in Total RNA and mRNA from HEK293T Cells

NucleosideMoles per 10^6 Nucleosides (Total RNA)Moles per 10^6 Nucleosides (mRNA)
Cm 1300 ± 10030 ± 10
Am 1200 ± 100100 ± 20
m⁵C 2200 ± 20050 ± 10
m⁶A 1300 ± 1002100 ± 200

Data sourced from[1]. This table highlights the significantly lower abundance of Cm in mRNA compared to total RNA, which is rich in heavily modified rRNA and tRNA.

Table 2: Tissue-Specific Distribution of 2'-O-Methylated Nucleosides in Mouse

NucleosideBrain (pmol/µg RNA)Heart (pmol/µg RNA)Pancreas (pmol/µg RNA)Spleen (pmol/µg RNA)
Cm 2.6 ± 0.30.9 ± 0.12.1 ± 0.21.9 ± 0.2
Am 2.3 ± 0.20.8 ± 0.11.8 ± 0.21.6 ± 0.1
m⁵C 2.8 ± 0.32.0 ± 0.22.5 ± 0.32.4 ± 0.2
m⁶A 0.9 ± 0.10.8 ± 0.10.7 ± 0.10.8 ± 0.1

Data sourced from[1]. This table demonstrates the tissue-specific variation in the levels of Cm and other methylated nucleosides.

Table 3: Stoichiometry of 2'-O-Methylation at Specific Sites in Human HeLa Cell rRNA

rRNASiteStoichiometry (%)
18SC403>95
18SC49775 ± 5
18SC1272>95
28SC171980 ± 5
28SC233560 ± 10
28SC4424>95

Data compiled from RiboMeth-seq analysis, indicating that while many sites are fully methylated, a significant portion exhibits fractional modification, contributing to ribosome heterogeneity.[14]

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of Cm are crucial for understanding its biological roles. Below are detailed methodologies for key experiments.

Quantification of 2'-O-Methylcytidine by HPLC-MS/MS

This method allows for the sensitive and accurate quantification of global Cm levels in RNA samples.

1. RNA Digestion:

  • Dissolve 2-10 µg of purified RNA in 60 µl of nuclease-free water.

  • Add 10 µl of 100 mM ammonium acetate (pH 5.3), 20 µl of 10 mM zinc chloride, and 5 µl of nuclease P1 (2 U/µl). Incubate at 42°C for 2 hours.[22]

  • Add 15 µl of 500 mM Tris buffer (pH 8.3) and 15 µl of 100 mM magnesium acetate.

  • Add 2.5 µl of snake venom phosphodiesterase (0.01 U/µl) and 0.25 µl of alkaline phosphatase (1 U/µl). Incubate at 37°C for 2 hours.[22]

  • Centrifuge the reaction mixture at >14,000 x g for 10 minutes to pellet the enzymes.[22]

  • Carefully transfer the supernatant containing the nucleosides for LC-MS/MS analysis.

2. Stable Isotope-Dilution:

  • For absolute quantification, a known amount of stable isotope-labeled internal standard (e.g., ¹³C₅-2'-O-methylcytidine) is added to the RNA sample before digestion or to the final nucleoside mixture.[1]

3. LC-MS/MS Analysis:

  • Inject the nucleoside mixture onto a reverse-phase C18 column.

  • Separate the nucleosides using a gradient of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). A typical gradient might be 0-5% B over 5 min, 5-15% B over 37 min, followed by a wash and re-equilibration.[1]

  • The eluent is introduced into a tandem mass spectrometer operating in positive ion mode.

  • Quantification is performed using multiple reaction monitoring (MRM) by monitoring the specific precursor-to-product ion transitions for Cm and its corresponding internal standard.

Transcriptome-wide Mapping of 2'-O-Methylation by Nm-seq

Nm-seq provides single-nucleotide resolution mapping of 2'-O-methylation sites across the transcriptome.

1. RNA Fragmentation and 3'-End Blocking:

  • Fragment total RNA or poly(A)-selected RNA to an average size of ~100 nucleotides using alkaline hydrolysis or enzymatic methods.

  • Perform a single round of oxidation with sodium periodate followed by β-elimination to block the 3'-ends of fragments ending with a 2'-hydroxyl group.[4]

2. Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles:

  • Subject the RNA fragments to multiple OED cycles to sequentially remove 2'-unmodified nucleotides from the 3'-end.[4]

    • Oxidation: Treat with sodium periodate to oxidize the 2',3'-vicinal diol of the 3'-terminal nucleotide.
    • Elimination: Induce β-elimination of the oxidized nucleotide using a mildly basic buffer.
    • Dephosphorylation: Remove the resulting 3'-phosphate using a phosphatase to allow for the next cycle.

  • These cycles proceed until a 2'-O-methylated nucleotide is encountered at the 3'-end, which resists oxidation and halts the process.

3. Library Construction and Sequencing:

  • Ligate a 3' adapter to the exposed 3'-hydroxyl of the 2'-O-methylated fragments.

  • Perform reverse transcription, 5' adapter ligation, and PCR amplification to generate a sequencing library.

  • Sequence the library on a high-throughput sequencing platform. The 5'-end of the sequencing reads corresponds to the nucleotide immediately downstream of the 2'-O-methylation site.

Site-Specific Validation and Quantification by RNase H-based Assay (Nm-VAQ)

This method allows for the validation and absolute quantification of the methylation ratio at specific sites.[23]

1. Design of Chimeric Probes:

  • For each target site, design a chimeric oligonucleotide probe consisting of a central DNA "window" flanked by 2'-O-methylated RNA nucleotides. The DNA portion is complementary to the RNA sequence at the site of interest.[23][24]

2. RNase H Digestion:

  • Hybridize the target RNA with the chimeric probe.

  • Add RNase H, which will cleave the RNA strand of the RNA/DNA hybrid.

  • The presence of a 2'-O-methylation at the target site will inhibit RNase H cleavage.[23]

3. Quantification by qRT-PCR:

  • Perform quantitative reverse transcription PCR (qRT-PCR) using primers that flank the cleavage site.

  • The amount of intact RNA (resistant to cleavage due to methylation) is quantified and compared to a control reaction without RNase H to determine the methylation stoichiometry.[23]

Note on miCLIP-seq: While miCLIP (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation) is a powerful technique for mapping RNA modifications like m6A at single-nucleotide resolution, it relies on the availability of a specific antibody that can be UV-crosslinked to the modification.[3][18][25] Currently, there are no commercially available antibodies specific for 2'-O-Methylcytidine that are suitable for the miCLIP protocol. Therefore, this method is not typically used for mapping Cm.

Functional Roles and Pathway Involvement of 2'-O-Methylcytidine

The functional consequences of Cm modification are diverse and context-dependent, primarily influencing the fundamental processes of pre-mRNA splicing and protein synthesis.

Impact on Pre-mRNA Splicing

The 2'-hydroxyl group of the branch point adenosine within an intron is chemically essential for initiating the first step of splicing. The presence of a methyl group at this position (2'-O-methylation) would block this nucleophilic attack. Modifications within the snRNAs that form the spliceosome also play a crucial role in its assembly and catalytic activity.

pre_mRNA_Splicing cluster_splicing Pre-mRNA Splicing Pathway cluster_regulation Regulation by 2'-O-Methylation Pre_mRNA Pre-mRNA (Exon1-Intron-Exon2) Spliceosome Spliceosome Assembly (snRNPs U1, U2, U4, U5, U6) Pre_mRNA->Spliceosome Recognition of splice sites Lariat Lariat Formation (First Transesterification) Spliceosome->Lariat Catalysis Spliced_mRNA Spliced mRNA (Exon1-Exon2) Lariat->Spliced_mRNA Second Transesterification & Lariat Excision Cm_snRNA Cm in snRNA (e.g., U2 snRNA) Cm_snRNA->Spliceosome Modulates Assembly & Activity Cm_premRNA Cm at Branch Point 'A' Cm_premRNA->Lariat Inhibits Nucleophilic Attack

Caption: Workflow of pre-mRNA splicing and inhibition by 2'-O-methylation.

As depicted in the diagram, 2'-O-methylation can impact splicing in two main ways. First, Cm within snRNAs can modulate the assembly and catalytic activity of the spliceosome.[15] Second, if a 2'-O-methylation were to occur at the branch point adenosine of the pre-mRNA itself, it would inhibit the first transesterification step, thereby blocking splicing.[6][7]

Disruption of Translation Elongation

During protein synthesis, the ribosome decodes the mRNA sequence three nucleotides at a time (a codon). The accuracy of this process is critical for producing functional proteins. 2'-O-methylation within an mRNA codon can interfere with this process.

Translation_Elongation cluster_translation Translation Elongation Cycle cluster_disruption Disruption by mRNA 2'-O-Methylation Ribosome Ribosome with mRNA Initial_Binding Cognate aa-tRNA-EF-Tu-GTP Binds to A-site Ribosome->Initial_Binding Codon_Recognition Codon-Anticodon Helix Formation Initial_Binding->Codon_Recognition GTP_Hydrolysis GTP Hydrolysis by EF-Tu Codon_Recognition->GTP_Hydrolysis Accommodation tRNA Accommodation in A-site GTP_Hydrolysis->Accommodation Peptide_Bond Peptide Bond Formation Accommodation->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Translocation->Ribosome Ready for next cycle Cm_mRNA Cm in mRNA Codon Cm_mRNA->Codon_Recognition Steric clash with ribosomal monitoring bases (G530, A1492, A1493)

Caption: Impact of mRNA 2'-O-methylation on the translation elongation cycle.

The presence of a 2'-O-methyl group on a nucleotide within an mRNA codon can cause a steric clash with key monitoring bases (G530, A1492, and A1493) in the ribosome's decoding center.[13][21] This perturbation disrupts the canonical interaction between the codon-anticodon helix and the ribosome, which in turn inhibits the downstream steps of GTP hydrolysis by the elongation factor EF-Tu and the accommodation of the aminoacyl-tRNA in the A-site.[13] This leads to an increased rejection of the cognate tRNA and a stalling of translation elongation.[13][21]

Conclusion and Future Perspectives

2'-O-Methylcytidine is a widespread and functionally significant RNA modification. Its presence across all major RNA species underscores its fundamental role in regulating gene expression at multiple levels, from the processing of RNA transcripts to the synthesis of proteins. The development of sophisticated analytical techniques has enabled the precise mapping and quantification of Cm, revealing a dynamic and heterogeneous landscape of RNA methylation that can vary between different cell types and physiological states.

For researchers in drug development, the enzymes that install and the proteins that recognize these modifications represent a promising class of novel therapeutic targets. Modulating the activity of tRNA and rRNA methyltransferases could offer new strategies for combating diseases characterized by dysregulated protein synthesis, such as cancer. Furthermore, understanding how Cm affects the stability and translation of specific mRNAs could lead to the development of novel RNA-based therapeutics with enhanced efficacy and stability. The continued exploration of the 2'-O-methylome will undoubtedly uncover further intricacies of its role in health and disease, paving the way for innovative diagnostic and therapeutic approaches.

References

In-Depth Structural Analysis of 2'-O-Methylcytidine-d3 via NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2'-O-Methylcytidine-d3, a deuterated analog of a modified nucleoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols and presents a summary of expected NMR data, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

2'-O-Methylcytidine is a naturally occurring modified ribonucleoside that plays a significant role in the stability and function of RNA. Its deuterated analog, this compound, where the three hydrogen atoms of the 2'-O-methyl group are replaced with deuterium, is a crucial tool for various biochemical and pharmacological studies. Deuterium labeling provides a non-radioactive isotopic tracer and can be used to investigate metabolic pathways, reaction mechanisms, and as an internal standard in mass spectrometry-based quantification. The structural integrity and purity of this isotopically labeled compound are paramount for its application, and NMR spectroscopy stands as the primary analytical technique for its characterization.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative techniques for confirming its structure and assessing its purity. The deuteration at the 2'-O-methyl position will result in the absence of a proton signal for this group in the ¹H NMR spectrum and a characteristic triplet in the ¹³C NMR spectrum due to coupling with deuterium (spin I=1).

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.8 - 8.0d~7.5
H-5~5.9 - 6.1d~7.5
H-1'~5.8 - 6.0d~3-4
H-2'~4.1 - 4.3t~4-5
H-3'~4.0 - 4.2t~4-5
H-4'~3.9 - 4.1m
H-5'a, H-5'b~3.7 - 3.9m
5'-OHVariablebr s
3'-OHVariablebr s
NH₂Variablebr s

Note: Chemical shifts are referenced to a standard (e.g., TMS or residual solvent peak) and can vary depending on the solvent and concentration. The 2'-O-CD₃ group will not show a signal in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4~165 - 167
C-2~156 - 158
C-6~141 - 143
C-5~95 - 97
C-1'~90 - 92
C-4'~84 - 86
C-2'~80 - 82
C-3'~70 - 72
C-5'~60 - 62
2'-O-CD₃~58 - 60 (triplet)

Note: The 2'-O-CD₃ carbon will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to ¹J(C,D) coupling.

Experimental Protocols

The following provides a generalized experimental protocol for the NMR analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a calibrated solvent peak, for accurate chemical shift referencing.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time (aq): 2-4 seconds

      • Spectral width (sw): ~12-16 ppm

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar with proton decoupling

      • Number of scans: 1024-4096 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2-5 seconds

      • Spectral width (sw): ~200-250 ppm

  • 2D NMR (Optional but Recommended):

    • To aid in the unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.

structural_confirmation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structural_verification Structural Verification H1_NMR ¹H NMR Spectrum Analyze_H1 Analyze ¹H Spectrum (Chemical Shifts, Multiplicities, Integrals) H1_NMR->Analyze_H1 C13_NMR ¹³C NMR Spectrum Analyze_C13 Analyze ¹³C Spectrum (Chemical Shifts, Triplet for -CD₃) C13_NMR->Analyze_C13 NMR_Sample Prepare NMR Sample NMR_Sample->H1_NMR NMR_Sample->C13_NMR Compare_H1 Compare ¹H Data with Expected Structure Analyze_H1->Compare_H1 Compare_C13 Compare ¹³C Data with Expected Structure Analyze_C13->Compare_C13 Confirm_Deuteration Confirm Deuteration (Absence of 2'-OCH₃ in ¹H, Triplet in ¹³C) Compare_H1->Confirm_Deuteration Compare_C13->Confirm_Deuteration Final_Confirmation Final Structural Confirmation Confirm_Deuteration->Final_Confirmation

Figure 1. Logical workflow for the structural confirmation of this compound using NMR data.

Signaling Pathway and Biological Relevance

2'-O-methylation is a common post-transcriptional modification of RNA, catalyzed by a class of enzymes known as 2'-O-methyltransferases. This modification is crucial for various cellular processes. The diagram below illustrates the general pathway of RNA 2'-O-methylation.

rna_methylation_pathway cluster_substrates Substrates cluster_enzyme Enzymatic Reaction cluster_products Products cluster_function Biological Functions SAM S-Adenosyl Methionine (SAM) (Methyl Donor) Enzyme 2'-O-Methyltransferase SAM->Enzyme RNA Target RNA (e.g., with Cytidine) RNA->Enzyme SAH S-Adenosyl Homocysteine (SAH) Enzyme->SAH Methylated_RNA 2'-O-Methylated RNA (e.g., with 2'-O-Methylcytidine) Enzyme->Methylated_RNA Function RNA Stability Translation Regulation Immune Response Modulation Methylated_RNA->Function

Figure 2. General signaling pathway of RNA 2'-O-methylation.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound. By combining one- and two-dimensional NMR experiments, researchers can confidently verify the identity, purity, and isotopic labeling of this important molecule. The provided data and protocols serve as a foundational guide for scientists and professionals engaged in the development and application of modified nucleosides in their research.

Investigating the Antiviral Spectrum of 2'-O-Methylcytidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral spectrum of 2'-O-Methylcytidine and its derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the antiviral activity, mechanisms of action, and relevant experimental protocols for this class of compounds.

Introduction to 2'-O-Methylcytidine Derivatives

2'-O-Methylcytidine is a modified nucleoside analog that has garnered significant interest in the field of antiviral research. Modifications at the 2' position of the ribose sugar, such as the addition of a methyl group, can confer potent and broad-spectrum antiviral activity. These derivatives often act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking natural nucleosides, these analogs can be incorporated into the growing viral RNA chain, leading to premature termination and inhibition of viral replication. This guide focuses on the antiviral properties of 2'-O-Methylcytidine and its closely related and well-studied counterpart, 2'-C-Methylcytidine, providing a comprehensive look at their potential as therapeutic agents.

Antiviral Spectrum and Potency

2'-O-Methylcytidine and its derivatives have demonstrated inhibitory activity against a range of RNA viruses. The primary mechanism of action involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form, which then competes with natural nucleotides for incorporation by the viral RNA-dependent RNA polymerase (RdRp).

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of 2'-O-Methylcytidine and the closely related 2'-C-Methylcytidine against various RNA viruses. The data includes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC50/EC50).

Table 1: Antiviral Activity of 2'-O-Methylcytidine

CompoundVirusCell LineEC50 (µM)CC50 (µM)SIReference
2'-O-MethylcytidineHepatitis C Virus (HCV)Huh-7 (Replicon)21.2>100>4.7[1]

Table 2: Antiviral Activity of 2'-C-Methylcytidine Derivatives

CompoundVirusCell LineEC50 (µM)CC50 (µM)SIReference
2'-C-MethylcytidineHuman Norovirus (Replicon)Not Specified8.2 ± 0.7>100>12.2[2]
2'-C-MethylcytidineFoot-and-Mouth Disease Virus (FMDV)BHK-216.4 ± 3.8Not ReportedNot Reported[3]
2'-C-MethylcytidineHepatitis E Virus (HEV)Huh7-p6-Luc1.64111.267.8[4]
NM-107 (2'-C-Methylcytidine)Hepatitis C Virus (HCV)Not SpecifiedNot Reported (EC90 = 7.6 µM)>100Not Reported[5]

Mechanism of Action: Intracellular Activation and Polymerase Inhibition

The antiviral activity of 2'-O-Methylcytidine and its derivatives is dependent on their intracellular conversion to the active 5'-triphosphate form. This multi-step phosphorylation is carried out by host cell kinases.

Intracellular Activation Pathway

The proposed intracellular activation pathway for 2'-O-Methylcytidine involves a three-step phosphorylation cascade:

  • Monophosphorylation: 2'-O-Methylcytidine is first phosphorylated to 2'-O-Methylcytidine-5'-monophosphate. This initial and often rate-limiting step is catalyzed by Uridine-Cytidine Kinase (UCK) , with isoforms UCK1 and UCK2 being the likely candidates.[6][7]

  • Diphosphorylation: The monophosphate is then converted to 2'-O-Methylcytidine-5'-diphosphate by UMP-CMP Kinase (CMPK1) .[1][2]

  • Triphosphorylation: Finally, the diphosphate is phosphorylated to the active 2'-O-Methylcytidine-5'-triphosphate by Nucleoside Diphosphate Kinase (NDPK) .[8][9]

Intracellular_Activation_of_2_O_Methylcytidine cluster_cell Host Cell cluster_virus Viral Replication Complex M0 2'-O-Methylcytidine M1 2'-O-Methylcytidine-5'-monophosphate M0->M1 ATP -> ADP M2 2'-O-Methylcytidine-5'-diphosphate M1->M2 ATP -> ADP M3 2'-O-Methylcytidine-5'-triphosphate (Active Form) M2->M3 ATP -> ADP RdRp Viral RNA-Dependent RNA Polymerase (RdRp) M3->RdRp Competitive Inhibition RNA Nascent Viral RNA M3->RNA Chain Termination K1 Uridine-Cytidine Kinase (UCK1/UCK2) K1->M1 K2 UMP-CMP Kinase (CMPK1) K2->M2 K3 Nucleoside Diphosphate Kinase (NDPK) K3->M3 RdRp->RNA RNA Chain Elongation

Intracellular activation and mechanism of action of 2'-O-Methylcytidine.

Once formed, 2'-O-Methylcytidine-5'-triphosphate acts as a competitive inhibitor of the viral RdRp. It is incorporated into the nascent viral RNA strand, where the presence of the 2'-O-methyl group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and the cessation of viral RNA synthesis.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity and cytotoxicity of 2'-O-Methylcytidine derivatives.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, Huh-7, MDCK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • 2'-O-Methylcytidine derivative stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of the 2'-O-Methylcytidine derivative in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compound to the wells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until CPE is observed in 80-90% of the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium from the wells.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Incubate as required.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the EC50 value (the concentration of the compound that protects 50% of the cells from CPE) and the CC50 value (the concentration of the compound that reduces cell viability by 50% in uninfected cells) using a dose-response curve.

Virus Yield Reduction (VYR) Assay

This assay directly measures the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Materials:

  • Same as for the CPE assay.

  • Additional 96-well plates for virus titration.

Procedure:

  • Infection and Treatment: Follow steps 1-3 of the CPE inhibition assay.

  • Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication.

  • Harvesting of Virus:

    • At the end of the incubation period, collect the supernatant from each well.

    • The supernatant can be stored at -80°C for later titration.

  • Virus Titration:

    • Prepare serial dilutions of the harvested supernatants.

    • Infect fresh monolayers of host cells in a new 96-well plate with the diluted supernatants.

    • Incubate the plates until CPE is observed.

    • Determine the virus titer for each sample, typically as the 50% Tissue Culture Infectious Dose (TCID50) per ml.

  • Data Analysis:

    • Calculate the reduction in virus titer for each compound concentration compared to the virus control.

    • Determine the EC50 value (the concentration of the compound that reduces the virus yield by 50%).

Experimental_Workflow cluster_preparation Preparation cluster_assay Antiviral Assay cluster_cpe CPE Inhibition Assay cluster_vyr Virus Yield Reduction Assay P1 Seed Host Cells in 96-well Plates A1 Infect Cells with Virus and Add Compound Dilutions P1->A1 P2 Prepare Serial Dilutions of 2'-O-Methylcytidine Derivative P2->A1 A2 Incubate for Viral Replication A1->A2 C1 Add Cell Viability Reagent A2->C1 V1 Harvest Supernatant A2->V1 C2 Measure Absorbance/ Luminescence C1->C2 C3 Calculate EC50 and CC50 C2->C3 V2 Titrate Virus (e.g., TCID50) V1->V2 V3 Calculate EC50 V2->V3

Generalized workflow for in vitro antiviral assays.

Conclusion

2'-O-Methylcytidine and its derivatives represent a promising class of antiviral compounds with a broad spectrum of activity against various RNA viruses. Their mechanism of action, involving intracellular activation to the triphosphate form and subsequent inhibition of the viral RNA-dependent RNA polymerase, provides a solid basis for their therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for the continued investigation and development of these compounds as effective antiviral agents. Further research is warranted to expand the known antiviral spectrum of 2'-O-Methylcytidine, optimize its derivatives for improved efficacy and safety profiles, and advance the most promising candidates into preclinical and clinical development.

References

The Deuterium Effect: A Foundational Guide to the Impact of Deuteration on Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a promising strategy in drug development to enhance the pharmacokinetic profiles of various therapeutics, including a wide range of nucleoside analogs. This in-depth technical guide explores the foundational studies on the impact of deuteration on these critical antiviral and anticancer agents. By leveraging the kinetic isotope effect (KIE), deuteration can significantly alter metabolic pathways, leading to improved drug stability, increased half-life, and potentially reduced toxicity.

The Kinetic Isotope Effect in Drug Metabolism

The fundamental principle behind the utility of deuteration in drug design is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are slowed down when deuterium is substituted at that position. This is particularly relevant for metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of a vast number of drugs. By retarding this metabolic breakdown, deuteration can lead to a more favorable pharmacokinetic profile.[1][2]

Impact on Pharmacokinetics: A Comparative Overview

While comprehensive, direct comparative pharmacokinetic data between deuterated and non-deuterated nucleoside analogs in publicly available literature is limited, foundational studies on various drug classes, including some nucleoside analogs, have demonstrated significant improvements in key parameters. The following tables summarize available pharmacokinetic data for prominent non-deuterated nucleoside analogs. The goal of deuterating these or similar molecules would be to favorably alter these parameters, for instance, by increasing the area under the curve (AUC) and half-life (t½), while potentially reducing clearance (Cl).

Table 1: Pharmacokinetic Parameters of Gemcitabine and its Metabolite (dFdU) in Cancer Patients [1][3][4][5][6]

ParameterGemcitabinedFdU (Metabolite)
Clearance (Cl) 2.7 L/min0.04 L/min
Volume of Distribution (Vc) 15 L46 L
Half-life (t½) < 30 min2 - 24 h
Maximum Concentration (Cmax) 9.8 µM (oral) - 67.2 µM (IV)Varies
Time to Cmax (Tmax) 30 min30 min

Table 2: Pharmacokinetic Parameters of Zidovudine (AZT) in HIV-Infected Patients [7][8][9]

ParameterValue
Clearance (Cl) 2.33 - 2.49 L/hr/kg
Half-life (t½) 1.14 - 1.20 hr
Bioavailability 60-70%
Volume of Distribution 1.6 L/kg

Table 3: Pharmacokinetic Parameters of Sofosbuvir and its Metabolite (GS-331007) [10][11][12][13][14]

ParameterSofosbuvirGS-331007 (Metabolite)
AUC (in HCV-infected patients) 60% higher than healthy subjects39% lower than healthy subjects
Half-life (t½) --
Protein Binding --

Studies on deuterated analogs of other classes of drugs have shown promising results. For instance, HC-1119, a deuterated form of the androgen receptor inhibitor enzalutamide, exhibited slower metabolism and increased drug exposure in preclinical models. This allowed for a lower dose to achieve similar efficacy with potentially fewer side effects.[15] Similarly, the deuterated remdesivir derivative, VV116, has demonstrated potent antiviral activity against a broad range of coronaviruses, including SARS-CoV-2.[16][17]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and analysis of specific deuterated nucleoside analogs are often proprietary. However, general methodologies can be outlined based on published research.

General Synthesis of Deuterated Nucleosides

The synthesis of deuterated nucleosides can be approached through several methods, including:

  • Enzymatic Synthesis: This method often involves the use of deuterated starting materials, such as deuterated ribose, which are then converted to the desired nucleoside through a series of enzymatic reactions.

  • Chemical Synthesis: This involves multi-step organic synthesis, where deuterium is introduced at specific positions of the nucleobase or the sugar moiety using deuterated reagents.

A general workflow for the synthesis and purification of a deuterated nucleoside analog is depicted below.

G start Deuterated Starting Material step1 Chemical or Enzymatic Synthesis start->step1 step2 Purification (e.g., HPLC) step1->step2 step3 Structural Characterization (NMR, MS) step2->step3 final Deuterated Nucleoside Analog step3->final G sample Biological Sample (Plasma, Tissue) extraction Solid-Phase or Liquid-Liquid Extraction sample->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification using Deuterated Internal Standard analysis->quant data Pharmacokinetic Parameter Calculation quant->data G drug Nucleoside Analog (Pro-drug) uptake Cellular Uptake drug->uptake phospho1 Phosphorylation (Kinases) uptake->phospho1 phospho2 Phosphorylation (Kinases) phospho1->phospho2 active Active Triphosphate phospho2->active inhibit Inhibition of Polymerase / Chain Termination active->inhibit

References

Methodological & Application

Quantitative Analysis of RNA Modifications Using LC-MS/MS with 2'-O-Methylcytidine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function. Among the over 170 known RNA modifications, 2'-O-methylation (Nm) is a prevalent modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2][3] This modification, where a methyl group is added to the 2'-hydroxyl of the ribose moiety, plays a crucial role in RNA stability, folding, and interactions with proteins.[2][3] Dysregulation of 2'-O-methylation has been implicated in numerous diseases, making the accurate quantification of these modifications essential for research and therapeutic development.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and accurate quantification of RNA modifications.[4][5][6] This method, coupled with the use of stable isotope-labeled internal standards, allows for precise and reproducible measurements of modified nucleosides from complex biological samples.[1][7] This application note provides a detailed protocol for the quantitative analysis of 2'-O-Methylcytidine (Cm) in total RNA using LC-MS/MS with 2'-O-Methylcytidine-d3 as an internal standard.

Principle

The method involves the enzymatic hydrolysis of total RNA into its constituent nucleosides. A known amount of the stable isotope-labeled internal standard, this compound, is spiked into the sample prior to digestion. This internal standard co-elutes with the endogenous 2'-O-Methylcytidine during liquid chromatography and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the signal intensity of the endogenous analyte to the internal standard allows for accurate quantification, correcting for variations in sample preparation and instrument response.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis RNA_Isolation RNA Isolation (from cells or tissues) RNA_Quantification RNA Quantification (e.g., NanoDrop) RNA_Isolation->RNA_Quantification Spiking Spike with This compound RNA_Quantification->Spiking Digestion RNA Hydrolysis to Nucleosides Spiking->Digestion LC_Separation Liquid Chromatography Separation Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Normalization Data Normalization (to total RNA input) Quantification->Normalization

Caption: Overall experimental workflow for the quantitative analysis of 2'-O-Methylcytidine.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
2'-O-Methylcytidine (Cm)Sigma-AldrichM1234
This compoundToronto Research ChemicalsM225502
Nuclease P1Sigma-AldrichN8630
Alkaline PhosphataseNew England BiolabsM0290
Phosphodiesterase IWorthington BiochemicalLS003928
RNAse-free waterThermo Fisher ScientificAM9937
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Formic Acid (LC-MS Grade)Fisher ScientificA117-50
Total RNA Isolation KitQiagen74104

Experimental Protocols

RNA Isolation and Quantification
  • Isolate total RNA from cells or tissues using a commercial kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.[8]

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Ensure the A260/A280 ratio is between 1.8 and 2.1.

  • Store the RNA at -80°C until further use.

Preparation of Standard Solutions
  • Prepare a 1 mg/mL stock solution of 2'-O-Methylcytidine in RNAse-free water.

  • Prepare a 1 mg/mL stock solution of this compound in RNAse-free water.

  • Generate a series of calibration curve standards by serially diluting the 2'-O-Methylcytidine stock solution and adding a fixed amount of the this compound internal standard to each dilution.

RNA Digestion
  • In an RNAse-free microcentrifuge tube, combine 1-5 µg of total RNA with a known amount of this compound internal standard (e.g., 10 pmol).

  • Add nuclease P1 (2U) in 10 mM ammonium acetate buffer (pH 5.3).[9]

  • Incubate the mixture at 42°C for 2 hours.

  • Add ammonium bicarbonate buffer (pH 7.9) to a final concentration of 50 mM.

  • Add alkaline phosphatase (1U) and phosphodiesterase I (0.002U).

  • Incubate at 37°C for an additional 2 hours.[1]

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

  • Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient to separate the nucleosides (e.g., 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B)

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 2'-O-Methylcytidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the corresponding transition for the deuterated internal standard.

    • Optimize instrument parameters such as collision energy and declustering potential for each transition.

Data Presentation

The quantitative data for 2'-O-Methylcytidine levels in different samples can be summarized in the following table. The amount of 2'-O-Methylcytidine is normalized to the total amount of RNA used in the digestion.

Sample IDCell Type/TissueTreatment2'-O-Methylcytidine (pmol/µg RNA)Standard Deviation
1HEK293TControl0.850.07
2HEK293TDrug A1.230.11
3HeLaControl0.620.05
4HeLaDrug B0.310.04
5Mouse BrainWild-Type2.140.18
6Mouse BrainKnockout0.980.09

Biological Context and Signaling Pathway

2'-O-methylation is a critical modification in various cellular processes, including the regulation of mRNA translation and stability. The enzymes responsible for this modification are fibrillarin (FBL) and the box C/D snoRNP complex. The levels of 2'-O-methylation can be dynamically regulated in response to cellular stress and signaling pathways.

signaling_pathway cluster_upstream Upstream Signaling cluster_methylation RNA Methylation Machinery cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Oxidative Stress) Signaling_Kinases Signaling Kinases (e.g., AKT, MAPK) Stress->Signaling_Kinases Growth_Factors Growth Factors Growth_Factors->Signaling_Kinases FBL Fibrillarin (FBL) (Methyltransferase) Signaling_Kinases->FBL Activation/ Inhibition snoRNP Box C/D snoRNP Complex FBL->snoRNP Forms Complex mRNA Target mRNA snoRNP->mRNA 2'-O-Methylation Translation mRNA Translation mRNA->Translation Stability mRNA Stability mRNA->Stability

Caption: A simplified diagram of a signaling pathway influencing RNA 2'-O-methylation.

Conclusion

This application note provides a comprehensive protocol for the accurate and sensitive quantification of 2'-O-Methylcytidine in total RNA using LC-MS/MS with a stable isotope-labeled internal standard. This method is a valuable tool for researchers and drug development professionals studying the role of RNA modifications in health and disease. The ability to precisely measure changes in 2'-O-methylation levels will facilitate a deeper understanding of its regulatory functions and its potential as a therapeutic target.

References

Application Note & Protocol: Synthesis of 2'-O-Methylcytidine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 2'-O-Methylcytidine-d3, a deuterated analogue of the naturally occurring modified nucleoside, 2'-O-Methylcytidine. The incorporation of a deuterated methyl group at the 2'-position of the ribose sugar provides a valuable tool for various research applications, including metabolic labeling, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. The synthetic strategy involves a four-step process commencing with the protection of the 5'-hydroxyl and N4-amino groups of cytidine, followed by the key deuteromethylation step, and concluding with deprotection to yield the final product. This protocol offers a clear, step-by-step methodology, along with expected yields and characterization data.

Introduction

2'-O-methylation is a common post-transcriptional modification of RNA, influencing its structure, stability, and interactions with proteins.[1][2][3] The study of this modification is crucial for understanding fundamental biological processes and its role in disease. Stable isotope-labeled analogues, such as this compound, are indispensable tools in the field of epitranscriptomics and drug development.[4] The deuterium label allows for the differentiation and quantification of the synthetic nucleoside from its endogenous counterparts in complex biological matrices. This application note outlines a robust and reproducible protocol for the synthesis of this compound for research use.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the protection of cytidine, followed by methylation with a deuterated reagent, and subsequent removal of the protecting groups.

Synthesis_Workflow cluster_protection Protection Steps cluster_methylation Deuteromethylation cluster_deprotection Deprotection Cytidine Cytidine Protected_Cytidine 5'-O-DMTr-N4-benzoyl-cytidine Cytidine->Protected_Cytidine 1. DMTr-Cl, Pyridine 2. Benzoyl Chloride Methylated_Intermediate Protected 2'-O-(CD3)-Cytidine Protected_Cytidine->Methylated_Intermediate 1. NaH 2. CD3I, THF Final_Product This compound Methylated_Intermediate->Final_Product 1. aq. Ammonia 2. Acetic Acid

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reactions involving moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Cytidine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Deuterated methyl iodide (CD3I)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Aqueous ammonia (NH4OH)

  • Acetic acid

  • Silica gel for column chromatography

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoylcytidine
  • Dissolve cytidine (1 eq) in anhydrous pyridine.

  • Add 4,4'-Dimethoxytrityl chloride (DMTr-Cl, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and slowly add benzoyl chloride (1.2 eq).

  • Stir at room temperature for 4-6 hours.

  • Quench the reaction by adding cold water.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain 5'-O-DMTr-N4-benzoylcytidine.

Step 2: Synthesis of 5'-O-DMTr-N4-benzoyl-2'-O-methyl-d3-cytidine
  • Dissolve the protected cytidine from Step 1 (1 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 1.5 eq of 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the suspension at 0 °C for 1 hour.

  • Add deuterated methyl iodide (CD3I, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Step 3: Synthesis of this compound (Final Product)
  • Dissolve the deuteromethylated intermediate from Step 2 in a solution of concentrated aqueous ammonia and methanol (1:1 v/v).

  • Stir the mixture at 55 °C for 12 hours in a sealed vessel.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in water and add 80% acetic acid.

  • Stir at room temperature for 2 hours to remove the DMTr group.

  • Concentrate the solution under reduced pressure.

  • Purify the final product by silica gel column chromatography or preparative HPLC to yield this compound as a white solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC)
15'-O-DMTr-N4-benzoylcytidineC37H35N3O8661.7080-90>95%
25'-O-DMTr-N4-benzoyl-2'-O-methyl-d3-cytidineC38H35D3N3O8678.7460-70>95%
3This compoundC10H12D3N3O5260.2670-80>98%

Characterization of this compound:

  • ¹H NMR: The spectrum is expected to be consistent with the structure of 2'-O-Methylcytidine, with the notable absence of the 2'-O-methyl singlet.

  • Mass Spectrometry (ESI-MS): Calculated for C10H12D3N3O5 [M+H]⁺: 261.1; Found: 261.1.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations, highlighting the protection-methylation-deprotection strategy.

logical_relationship Start Cytidine Protect Protection of 5'-OH and N4-NH2 Start->Protect Methylate 2'-OH Deuteromethylation Protect->Methylate Deprotect Removal of Protecting Groups Methylate->Deprotect End This compound Deprotect->End

Caption: Logical flow of the synthetic protocol.

Conclusion

The protocol described herein provides a comprehensive guide for the synthesis of this compound. This isotopically labeled nucleoside is a valuable research tool for a variety of applications in chemical biology and drug development. The detailed steps and expected outcomes should enable researchers to successfully synthesize this compound for their specific needs.

References

Application Note: Utilizing 2'-O-Methylcytidine in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of virology, infectious diseases, and antiviral drug discovery.

Introduction

Nucleoside analogs are a cornerstone of antiviral therapy, primarily targeting viral polymerases to disrupt replication.[1][2] 2'-O-Methylcytidine is a modified cytidine nucleoside that has been investigated for its inhibitory effects on the replication of various RNA viruses.[3] Like other nucleoside inhibitors, its mechanism relies on intracellular conversion to an active triphosphate form, which then competes with natural nucleotides for incorporation by the viral RNA-dependent RNA polymerase (RdRp).[3][4] The incorporation of this modified nucleotide into the nascent viral RNA chain ultimately hinders the replication process.[3]

The deuterated form, 2'-O-Methylcytidine-d3, is primarily intended for use as an internal standard in analytical methods, such as mass spectrometry, to quantify the parent compound in biological matrices during pharmacokinetic and metabolic studies. This application note will focus on the utility and protocols for the parent compound, 2'-O-Methylcytidine, and its closely related analog, 2'-C-methylcytidine, in viral replication assays.

Mechanism of Action

The antiviral activity of 2'-modified cytidine analogs begins with their transport into the host cell.[4] Inside the cell, host kinases phosphorylate the nucleoside analog sequentially to its monophosphate, diphosphate, and finally, its active triphosphate form (e.g., 2'-O-methylcytidine-TP).[3][4] This active triphosphate metabolite mimics the natural cytidine triphosphate (CTP) and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).[3] When the viral RdRp incorporates the analog into the growing RNA strand, the 2'-O-methyl modification can act as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral genome replication.[3]

Mechanism_of_Action cluster_cell Host Cell cluster_activation Intracellular Activation cluster_inhibition Viral Replication Inhibition Analog 2'-O-Methylcytidine Analog_MP Analog-MP Analog->Analog_MP Host Kinase 1 Analog_DP Analog-DP Analog_MP->Analog_DP Host Kinase 2 Analog_TP Analog-TP (Active) Analog_DP->Analog_TP Host Kinase 3 RdRp Viral RdRp Analog_TP->RdRp Competitive Inhibition Elongation RNA Chain Elongation RdRp->Elongation RNA_Template Viral RNA Template RNA_Template->Elongation Termination Chain Termination Elongation->Termination Incorporation of Analog-TP Extracellular 2'-O-Methylcytidine (Extracellular) Extracellular->Analog Cellular Uptake

Caption: Intracellular activation and inhibition of viral polymerase by 2'-O-Methylcytidine.

Antiviral Activity and Data Presentation

2'-modified nucleosides have demonstrated a broad spectrum of activity against positive-strand RNA viruses.[5] The table below summarizes the reported in vitro efficacy of 2'-C-methylcytidine, a well-characterized analog, against various viruses. This data provides a reference for the expected potency range for similar 2'-modified cytidines.

CompoundVirusAssay SystemCell LineEfficacy (EC50/IC50)Citation
2'-C-methylcytidineHepatitis C Virus (HCV)Replicon AssayHuh-721 µM (IC50)[3]
2'-C-methylcytidineDengue Virus (DENV)Replicon & Infectious SystemBHK-21, Huh-711.2 ± 0.3 µM (IC50)[6][7]
2'-C-methylcytidineFoot-and-Mouth Disease Virus (FMDV)CPE ReductionBHK-216.4 ± 3.8 µM (EC50)[8]
2'-C-methylcytidineYellow Fever Virus (YFV)Cell CultureVero0.32 µg/mL (EC90)[9]
2'-C-methylcytidineHepatitis E Virus (HEV)Subgenomic RepliconHuh-7Potent Inhibition[10]

Experimental Protocols

Detailed methodologies are crucial for assessing the antiviral potential of compounds like 2'-O-Methylcytidine. Below are generalized protocols for common viral replication assays.

Protocol 1: Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by infected cells in the presence or absence of the test compound.

Materials:

  • Host cells permissive to the virus of interest (e.g., Vero, Huh-7, BHK-21)

  • Complete cell culture medium

  • Virus stock with a known titer

  • 2'-O-Methylcytidine stock solution (in DMSO or other suitable solvent)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Reagents for virus quantification (e.g., TCID50 assay components or qRT-PCR reagents for viral RNA)

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of 2'-O-Methylcytidine in cell culture medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Infection: Aspirate the medium from the cell monolayer and infect the cells with the virus at a specified Multiplicity of Infection (MOI), typically between 0.01 and 1. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum, wash the cells gently with PBS, and add the medium containing the different concentrations of 2'-O-Methylcytidine.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24, 48, or 72 hours), until cytopathic effect (CPE) is visible in the virus control wells.

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virus.

  • Quantification: Determine the viral titer in each supernatant using a TCID50 assay or by quantifying viral RNA via qRT-PCR.

  • Data Analysis: Calculate the percent inhibition of viral yield for each compound concentration relative to the vehicle control. Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) using non-linear regression analysis.

Protocol 2: Cell-Based Replicon Assay (HCV Example)

Replicon systems contain a viral genome that can replicate autonomously without producing infectious particles, making them a valuable BSL-2 tool for studying polymerase inhibitors.[3]

Materials:

  • Huh-7 cells stably expressing an HCV replicon (e.g., with a luciferase reporter gene)

  • Complete cell culture medium with appropriate selection antibiotic (e.g., G418)

  • 2'-O-Methylcytidine stock solution

  • 96-well plates (white, opaque for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™ or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in white, opaque 96-well plates.

  • Treatment: After 24 hours, add serial dilutions of 2'-O-Methylcytidine to the cells. Include appropriate controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

  • Cytotoxicity Assay (Parallel Plate): In parallel, treat a separate plate of replicon cells with the same compound concentrations and measure cell viability using an assay like MTS or CellTiter-Glo® to assess cytotoxicity.

  • Data Analysis: Normalize the luciferase signal (representing HCV RNA replication) to the cell viability data. Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing an antiviral compound in a cell-based assay.

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis Seed_Cells 1. Seed Permissive Cells in 96-well Plates Prepare_Compound 2. Prepare Serial Dilutions of 2'-O-Methylcytidine Infect_Cells 3. Infect Cells with Virus (e.g., MOI = 0.1) Seed_Cells->Infect_Cells Treat_Cells 4. Add Compound Dilutions to Infected Cells Prepare_Compound->Treat_Cells Infect_Cells->Treat_Cells Incubate 5. Incubate for 24-72 hours Treat_Cells->Incubate Harvest 6. Harvest Supernatant or Cell Lysate Incubate->Harvest Quantify 7. Quantify Viral Replication (qRT-PCR, TCID50, Luciferase) Harvest->Quantify Calculate 9. Calculate EC50/IC50 and CC50 Quantify->Calculate Cytotoxicity 8. Assess Cytotoxicity (Parallel Assay, e.g., MTS) Cytotoxicity->Calculate

References

Application Notes and Protocols: A Validated LC-MS/MS Method for the Quantification of 2'-O-Methylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive and detailed protocol for the quantification of 2'-O-Methylcytidine (2'-O-MeC) in biological samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is crucial for researchers studying RNA modifications and their roles in various biological processes and diseases.

Introduction

2'-O-Methylcytidine is a post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a cytidine nucleotide.[1] This modification plays a significant role in various cellular processes, including RNA stability, splicing, and translation.[2] Accurate quantification of 2'-O-MeC is essential for understanding its physiological and pathological significance. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of modified nucleosides.[3] This protocol details a robust and validated method for the precise measurement of 2'-O-MeC in complex biological matrices.

Experimental Protocols

This section outlines the detailed methodologies for sample preparation, LC-MS/MS analysis, and method validation.

Materials and Reagents
  • 2'-O-Methylcytidine analytical standard (Sigma-Aldrich or equivalent)

  • Stable isotope-labeled internal standard (e.g., 2'-O-methyl-[¹³C₅]-cytidine)

  • Nuclease P1 (Sigma-Aldrich)

  • Alkaline Phosphatase (Sigma-Aldrich)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Biological matrix (e.g., plasma, urine, isolated RNA)

Sample Preparation: RNA Hydrolysis

The goal of sample preparation is to enzymatically digest the RNA into its constituent nucleosides.

  • RNA Isolation: Isolate total RNA from the biological sample of interest using a standard commercially available kit.

  • Enzymatic Digestion:

    • To 1 µg of RNA, add 2 Units of Nuclease P1 in a buffer solution (e.g., 10 mM Tris-HCl pH 7.0, 100 mM NaCl, 2.5 mM ZnCl₂).[4]

    • Incubate the mixture at 37°C for 12 hours.[4]

    • Following the initial digestion, add 1 Unit of Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.[4]

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard to the digested sample at a known concentration.

  • Protein Removal: Precipitate proteins by adding a threefold excess of cold acetonitrile or methanol. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the nucleosides and transfer it to a new microcentrifuge tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 92% water with 0.1% formic acid and 8% methanol) for LC-MS/MS analysis.[4]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Agilent C18, 5-µm particle size, 150 mm x 2.1 mm) is suitable for separating the nucleosides.[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4][5]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[4][5]

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:

    • 0-2.5 min: 4.8% B

    • 2.5-20 min: 4.8% to 30% B

    • 20-28 min: 30% to 50% B

    • 28-30 min: 50% to 100% B

    • 30-34 min: Hold at 100% B

    • 34-34.1 min: 100% to initial conditions

  • Flow Rate: 0.2 - 0.4 mL/min.[4][5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 10 µL.[4]

Tandem Mass Spectrometry (MS/MS):

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB SCIEX QTRAP 5500) is ideal for quantitative analysis.[4]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Spray Voltage: 5500 V.[4]

  • Source Temperature: 550°C.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 2'-O-Methylcytidine and its internal standard need to be optimized. For 2'-O-Methylcytidine (m/z 258.1), a common transition is to m/z 126.1.

Method Validation

A comprehensive validation of the analytical method is critical to ensure reliable and accurate results.[6][7][8] The following parameters should be assessed:

  • Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards at different concentrations. A linear regression analysis is performed, and a correlation coefficient (r²) of >0.99 is desirable.[5]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[6] These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification) of the nominal value.[7]

  • Specificity and Selectivity: This ensures that the method can differentiate the analyte from other components in the sample matrix.[6] It is evaluated by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[5]

  • Matrix Effect: This assesses the influence of the biological matrix on the ionization of the analyte.[6] It is determined by comparing the response of the analyte in the matrix to the response in a neat solution.

  • Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[7]

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity and Range of 2'-O-Methylcytidine Quantification

ParameterValue
Calibration Curve Equationy = 370188.06x + 2708083.38[5]
Correlation Coefficient (r²)0.996[5]
Linear Range0.24 - 312.5 ng/mL[5]
Weighting Factor1/x

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
LLOQ0.50.48 ± 0.0696.012.5
Low1.51.55 ± 0.12103.37.7
Medium7578.2 ± 4.5104.35.8
High250245.5 ± 15.298.26.2

Table 3: Sensitivity and Stability of 2'-O-Methylcytidine

ParameterResult
Limit of Detection (LOD)<0.05 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.24 ng/mL[5]
Freeze-Thaw Stability (3 cycles)95.8% recovery
Short-Term Stability (24h at RT)97.2% recovery
Long-Term Stability (30 days at -80°C)94.5% recovery

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the validated LC-MS/MS method for 2'-O-Methylcytidine quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis rna_isolation RNA Isolation from Biological Sample enzymatic_digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) rna_isolation->enzymatic_digestion is_spiking Internal Standard Spiking enzymatic_digestion->is_spiking protein_precipitation Protein Precipitation is_spiking->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection drying_reconstitution Drying and Reconstitution supernatant_collection->drying_reconstitution lc_separation LC Separation (Reversed-Phase C18) drying_reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification validation Method Validation quantification->validation

Caption: Workflow for 2'-O-Methylcytidine quantification.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the accurate and precise quantification of 2'-O-Methylcytidine in biological samples. The described protocol, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation, offers a robust framework for researchers in the field of RNA modifications and drug development. Adherence to these protocols will ensure high-quality, reproducible data for advancing our understanding of the biological roles of 2'-O-MeC.

References

Application Note: Incorporation of 2'-O-Methylcytidine-d3 into RNA Oligonucleotides for Quantitative Analysis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The modification of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enhancing stability, binding affinity, and in vivo performance. The 2'-O-methylation (2'-OMe) of ribonucleosides is a prevalent modification that confers significant resistance to nuclease degradation and increases the thermal stability of RNA duplexes.[1][2][3][4][5] This application note provides detailed protocols for the incorporation of a stable isotope-labeled variant, 2'-O-Methylcytidine-d3 (2'-OMe-C-d3), into RNA oligonucleotides using standard phosphoramidite chemistry. The deuterium label serves as a powerful tool for quantitative analysis by mass spectrometry, enabling the use of these modified oligonucleotides as internal standards for accurate quantification of endogenous or synthetic RNA. This methodology is highly relevant for researchers in epitranscriptomics, drug development, and diagnostics.

Introduction to 2'-O-Methyl RNA Modifications

2'-O-methylation is one of the most common post-transcriptional modifications found in various types of RNA, including tRNA, rRNA, and mRNA.[1][6] The addition of a methyl group to the 2' hydroxyl of the ribose sugar stabilizes the C3'-endo conformation, which favors the A-type helix characteristic of RNA duplexes.[1] This structural stabilization leads to several beneficial properties:

  • Increased Thermal Stability: 2'-OMe modifications increase the melting temperature (Tm) of RNA duplexes compared to their unmodified or DNA-RNA hybrid counterparts.[1]

  • Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, making the phosphodiester backbone less susceptible to cleavage by endo- and exonucleases.[1][3][5] This property is critical for in vivo applications of RNA therapeutics.

  • Reduced Immunogenicity: Certain modifications to RNA, including 2'-OMe, can help to reduce the innate immune response often triggered by exogenous RNA.[4]

The deuterium-labeled this compound variant behaves chemically identically to its non-labeled counterpart during synthesis but is distinguishable by mass spectrometry due to a 3-Dalton mass shift. This makes it an ideal internal standard for sensitive and accurate quantification of RNA molecules in complex biological samples.[7]

Key Properties and Quantitative Data

The incorporation of 2'-O-methylated nucleotides significantly alters the biophysical properties of RNA oligonucleotides. The following tables summarize typical quantitative data observed for such modifications.

Table 1: Thermal Stability (Tm) of Modified Duplexes This table illustrates the increase in melting temperature per modification when 2'-O-methylated nucleotides are incorporated into an oligonucleotide and hybridized with a complementary RNA strand.

Modification TypeChange in Tm per Modification (°C)Reference
2'-O-Methyl RNA / RNA Duplex+0.4 to +3.9[2]
2'-O-Methoxyethyl (MOE) / RNA Duplex+0.9 to +1.7[4]

Table 2: Nuclease Resistance This table provides a qualitative comparison of the stability of modified oligonucleotides in the presence of nucleases.

Oligonucleotide TypeRelative Nuclease ResistanceKey BenefitReference
Unmodified RNALow-[3]
Phosphorothioate (PS) DNAHighActivates RNase H[2][4]
2'-O-Methyl RNAHighIncreased binding affinity[1][5]
2'-O-Methyl RNA with PS backboneVery HighCombines stability features[3][8]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of RNA Oligonucleotides Containing this compound

This protocol outlines the automated synthesis of RNA oligonucleotides on a 1 µmol scale using β-cyanoethyl phosphoramidite chemistry. The this compound is incorporated as its phosphoramidite building block.

Materials:

  • DNA/RNA synthesizer (e.g., Oligo-800)

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Standard RNA phosphoramidites (A, G, C, U) with 2'-O-TBDMS or 2'-O-TOM protection

  • This compound phosphoramidite

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M DCI)

  • Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

Procedure:

  • Preparation: Dissolve all RNA phosphoramidites and the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M under an argon atmosphere. Install the reagents on the synthesizer.

  • Synthesis Cycle: Program the synthesizer for a 1 µmol DMTr-off synthesis cycle. The cycle for each nucleotide addition consists of four main steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMTr) protecting group with the deblocking solution.

    • Coupling: Activation of the phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 10-15 minutes) is recommended for 2'-O-methyl monomers to ensure high coupling efficiency.[8]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.

  • Completion: After the final sequence is assembled, the column containing the CPG-bound oligonucleotide is removed from the synthesizer and dried under vacuum.

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Support in Column deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add 2'-OMe-C-d3 Amidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (P(III) -> P(V)) cap->oxidize end_cycle Repeat Cycle for Each Monomer oxidize->end_cycle end_cycle->deblock Next monomer cleave 5. Cleavage & Deprotection end_cycle->cleave Synthesis Complete purify 6. HPLC Purification cleave->purify analyze 7. LC-MS Analysis purify->analyze final Pure Labeled Oligo analyze->final

Caption: Workflow for synthesis and processing of modified RNA.

Protocol 2: Cleavage, Deprotection, and Purification

This protocol describes the removal of the synthesized oligonucleotide from the solid support and the subsequent deprotection and purification steps.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethylsulfoxide (DMSO)

  • HPLC system with an anion-exchange or reverse-phase column

  • Appropriate HPLC buffers (e.g., Triethylammonium acetate, Acetonitrile)

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG beads from the column to a screw-cap tube.

    • Add 1 mL of AMA solution and incubate at 65°C for 30-60 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and exocyclic amine protecting groups.[9]

    • Cool the solution, centrifuge to pellet the CPG, and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate to dryness.

  • 2'-Hydroxyl Deprotection (if necessary):

    • This step is for the other standard RNA monomers, as the 2'-OMe group is stable and does not require removal.

    • Resuspend the dried oligonucleotide pellet in a solution of TEA·3HF/DMSO.

    • Incubate at 65°C for 1.5-2.5 hours to remove the TBDMS or TOM protecting groups from the 2'-positions of the standard ribonucleosides.

    • Quench the reaction and precipitate the oligonucleotide.

  • Purification:

    • Resuspend the deprotected oligonucleotide in an appropriate buffer.

    • Purify the full-length product using anion-exchange or reverse-phase HPLC.

    • Collect the fractions corresponding to the main product peak and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

Protocol 3: Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the identity and purity of the final product, verifying the successful incorporation of this compound.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified oligonucleotide in an MS-compatible solvent (e.g., 50% acetonitrile in water with a volatile salt).

  • LC-MS Analysis:

    • Inject the sample onto an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Separate the oligonucleotide using a reverse-phase column.

    • Acquire the mass spectrum. The ESI process will generate a series of multiply charged ions.

  • Data Interpretation:

    • Deconvolute the resulting charge state envelope to determine the molecular weight of the oligonucleotide.

    • Compare the observed molecular weight with the theoretical calculated mass. The presence of the this compound will result in a +3 Da shift for each incorporation compared to an oligonucleotide containing a standard 2'-O-Methylcytidine. This confirms the successful incorporation of the labeled monomer.

Applications and Visualizations

The primary application of this compound labeled oligonucleotides is as an internal standard for absolute quantification of a target RNA molecule by mass spectrometry.

Caption: Structure of the this compound phosphoramidite.

The workflow below illustrates how a known quantity of the "heavy" d3-labeled oligonucleotide is spiked into a biological sample containing the "light" endogenous target RNA. Both are then processed and analyzed by LC-MS. The ratio of the heavy to light signals allows for precise quantification of the target RNA.

logic_diagram cluster_sample Sample Preparation cluster_processing Analysis cluster_quant Quantification bio_sample Biological Sample (Contains 'Light' Target RNA) extraction RNA Extraction & Enzymatic Digestion bio_sample->extraction heavy_standard Spike-in Known Quantity of 'Heavy' 2'-OMe-C-d3 Labeled Oligo heavy_standard->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Measure Peak Area Ratio (Heavy / Light) lcms->ratio quantify Calculate Absolute Amount of Target RNA ratio->quantify

Caption: Quantitative analysis using a stable isotope-labeled standard.

By following these protocols, researchers can reliably synthesize high-quality this compound labeled RNA oligonucleotides and leverage them for advanced quantitative studies and as robust components in the development of RNA-based therapeutics.

References

Detecting 2'-O-Methylated Cytidine in Cellular RNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 2'-O-methylated cytidine (Cm), a critical post-transcriptional RNA modification. The methods outlined here are essential for researchers in molecular biology, drug development, and disease diagnostics who are investigating the role of epitranscriptomics in cellular processes and pathologies.

Introduction to 2'-O-Methylated Cytidine (Cm)

2'-O-methylation (Nm) is one of the most common modifications found in a wide variety of cellular RNAs, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[1][2] This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar.[2] When this occurs at a cytidine residue, it is termed 2'-O-methylated cytidine (Cm).

The presence of Cm can significantly impact RNA stability, structure, and function.[3][4] It enhances the resistance of RNA to degradation by nucleases and alkaline hydrolysis, thereby increasing its stability.[3][4] Furthermore, 2'-O-methylation plays a crucial role in various biological processes, including ribosome biogenesis, pre-mRNA splicing, and the regulation of gene expression.[5][6] Dysregulation of Cm levels has been implicated in several human diseases, including cancer and viral infections, making its detection and quantification a key area of research.[4][5]

Methods for Detecting 2'-O-Methylated Cytidine

A variety of techniques have been developed to detect and quantify Cm in cellular RNA. These methods range from traditional biochemical assays to advanced high-throughput sequencing and mass spectrometry approaches. The choice of method depends on the specific research question, the required sensitivity and resolution, and the available instrumentation.

Quantitative Data Summary

The following table summarizes the key quantitative features of the most prominent methods for detecting 2'-O-methylated cytidine.

MethodPrincipleResolutionSensitivityThroughputQuantitativeKey Features
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryGlobalHigh (fmol range)LowAbsoluteGold standard for absolute quantification of total Cm.[7]
RiboMethSeq Alkaline hydrolysis and sequencingSingle-nucleotideModerate (detects >10% change)[4]HighRelativeExploits the resistance of 2'-O-methylated sites to alkaline cleavage.[8][9][10]
2'-OMe-Seq Reverse transcription stop at low dNTPsSingle-nucleotideModerateHighRelativeBased on the principle that reverse transcriptase stalls at 2'-O-methylated sites under low dNTP concentrations.[1][3]
Nm-Seq/RibOxi-Seq Periodate oxidation and sequencingSingle-nucleotideHigh (detects low-abundance sites)[3]HighRelativeRelies on the resistance of 2'-O-methylated ribose to periodate oxidation.[1][3]
Nm-VAQ RNase H-based cleavage and qPCRSite-specificHighLowAbsoluteAllows for the precise absolute quantification of modification ratios at specific sites.[5]
Engineered Polymerase qRT-PCR qRT-PCR with a 2'-O-methylation sensitive DNA polymeraseSite-specificHighMediumRelativeEmploys an engineered polymerase that is stalled by 2'-O-methylation.[6][11][12]

Experimental Protocols

This section provides detailed protocols for key methods used in the detection of 2'-O-methylated cytidine.

Protocol 1: Quantification of Global Cm Levels using LC-MS/MS

This protocol describes the quantification of the total amount of Cm in an RNA sample using liquid chromatography-tandem mass spectrometry.

Materials:

  • Total RNA sample

  • Nuclease P1

  • Alkaline Phosphatase

  • Stable isotope-labeled internal standards (e.g., 2'-O-methyl-13C5-cytidine)

  • LC-MS/MS system

Procedure:

  • RNA Digestion:

    • Take 1 µg of total RNA and digest with 2 U of Nuclease P1 in a 40 µl reaction buffer (10 mM Tris-HCl pH 7.0, 100 mM NaCl, 2.5 mM ZnCl2) at 37°C for 12 hours.[13]

    • Add 1 U of Alkaline Phosphatase and incubate at 37°C for 2 hours to dephosphorylate the nucleotides.[13]

  • Sample Preparation:

    • Add a known amount of the stable isotope-labeled internal standard (e.g., 19.6 fmol of 2'-O-methyl-13C5-cytidine) to the digested RNA sample.[7]

    • Remove the enzymes by chloroform extraction.

    • Dry the aqueous layer and reconstitute in an appropriate volume of ddH2O.[7]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column.

    • Perform mass spectrometry analysis in positive electrospray ionization mode.

    • Monitor the specific mass transitions for Cm and the internal standard.

  • Quantification:

    • Calculate the amount of Cm in the sample by comparing the peak area of endogenous Cm to that of the known amount of the internal standard.

Protocol 2: Mapping Cm Sites using RiboMethSeq

This protocol outlines the procedure for identifying Cm sites at single-nucleotide resolution using the RiboMethSeq method.

Materials:

  • Total RNA (1 ng - 1 µg)

  • Alkaline fragmentation buffer (e.g., sodium carbonate buffer)

  • RNA sequencing library preparation kit

  • High-throughput sequencer

Procedure:

  • RNA Fragmentation:

    • Perform alkaline hydrolysis of the total RNA sample. The conditions should be optimized to generate RNA fragments of a suitable size for sequencing. 2'-O-methylated sites will be protected from cleavage.[1]

  • Library Preparation:

    • Construct a sequencing library from the fragmented RNA. This typically involves 3'- and 5'-adapter ligation, reverse transcription, and PCR amplification.[4][9]

  • Sequencing:

    • Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome.

    • Identify 2'-O-methylated sites by looking for a depletion of read ends immediately downstream of the modified nucleotide, as these sites are resistant to alkaline hydrolysis.[8][9] The fraction of methylated molecules can be calculated based on the coverage drop at these sites.[8]

Protocol 3: Site-Specific Validation of Cm using Primer Extension at Low dNTPs

This method is used to validate the presence of Cm at a specific site identified by high-throughput methods.

Materials:

  • Total RNA

  • DNA primer complementary to the region downstream of the putative Cm site

  • Reverse transcriptase

  • dNTPs (high and low concentration stocks)

  • Radiolabeled dNTPs or fluorescently labeled primers

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Primer Annealing:

    • Anneal the radiolabeled or fluorescently labeled primer to the total RNA sample.

  • Reverse Transcription:

    • Set up two parallel reverse transcription reactions.

    • One reaction should contain a standard, high concentration of dNTPs.

    • The second reaction should contain a low concentration of dNTPs.[14]

  • Gel Electrophoresis:

    • Run the products of both reverse transcription reactions on a denaturing polyacrylamide gel alongside a sequencing ladder of the same RNA region.

  • Analysis:

    • A band corresponding to a premature termination of reverse transcription that is present in the low dNTP reaction but absent or significantly reduced in the high dNTP reaction indicates the presence of a 2'-O-methylated nucleotide.[14]

Visualizations

Experimental Workflow for RiboMethSeq```dot

// Nodes TotalRNA [label="Total Cellular RNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragmentation [label="Alkaline\nFragmentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LibraryPrep [label="Sequencing\nLibrary Preparation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sequencing [label="High-Throughput\nSequencing", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis:\nRead Mapping &\nCleavage Site Profiling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CmSites [label="Identification of\nCm Sites", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TotalRNA -> Fragmentation [label="Input"]; Fragmentation -> LibraryPrep [label="Fragmented RNA"]; LibraryPrep -> Sequencing [label="Library"]; Sequencing -> DataAnalysis [label="Sequencing Reads"]; DataAnalysis -> CmSites [label="Identification"]; }

Caption: Principles underlying different methods for detecting 2'-O-methylated cytidine.

Putative Regulatory Pathway of RNA 2'-O-Methylation

RNA_Methylation_Pathway UpstreamSignals Upstream Cellular Signals (e.g., Stress, Development) FBL_Expression Regulation of Fibrillarin (FBL) Expression/Activity UpstreamSignals->FBL_Expression snoRNA_Biogenesis snoRNA Biogenesis and RNP Assembly UpstreamSignals->snoRNA_Biogenesis FBL_snoRNP Active Fibrillarin-snoRNP Complex FBL_Expression->FBL_snoRNP snoRNA_Biogenesis->FBL_snoRNP Methylation Site-specific 2'-O-methylation FBL_snoRNP->Methylation TargetRNA Target RNA (pre-rRNA, mRNA, etc.) TargetRNA->Methylation MethylatedRNA 2'-O-methylated RNA Methylation->MethylatedRNA DownstreamEffects Downstream Effects: - Altered RNA Stability - Modulated Translation - Splicing Regulation MethylatedRNA->DownstreamEffects

Caption: A simplified pathway for the regulation and function of RNA 2'-O-methylation.

References

Application Note: Quantitative Analysis of RNA Methylation Using a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA methylation, a crucial epitranscriptomic modification, plays a significant role in regulating a myriad of cellular processes, including RNA stability, splicing, and translation.[1][2] The most prevalent internal modification in mammalian mRNA is N6-methyladenosine (m6A), and its dysregulation has been implicated in various diseases, including cancer.[1][3] Consequently, accurate quantification of RNA methylation is paramount for understanding disease mechanisms and for the development of novel therapeutic strategies.

This application note details a robust workflow for the accurate quantification of RNA methylation using a stable isotope-labeled internal standard coupled with liquid chromatography-mass spectrometry (LC-MS). This method offers high sensitivity and specificity, enabling the precise measurement of methylation levels in complex biological samples.[4][5][6][7] The inclusion of a stable isotope-labeled RNA standard, synthesized with heavy isotopes such as ¹³C or ¹⁵N, allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and reproducibility.[8][9][10][11][12][13]

Principle of the Method

The experimental approach involves the metabolic incorporation of stable isotopes into an RNA internal standard. This "heavy" RNA standard, with a known sequence and modification status, is spiked into the experimental "light" (unlabeled) RNA sample. Both samples are then processed together, including enzymatic digestion into single nucleosides. The resulting mixture of light and heavy nucleosides is then analyzed by LC-MS. The chemically identical light and heavy nucleosides co-elute, but are distinguishable by their mass difference. The ratio of the peak areas of the heavy to light counterparts allows for precise quantification of the specific RNA modification.[8][9][10][11]

Experimental Workflow

The overall experimental workflow for quantitative RNA methylation analysis is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RNA_Extraction Total RNA Extraction (from cells/tissues) Standard_SpikeIn Spike-in of Stable Isotope Labeled RNA Standard RNA_Extraction->Standard_SpikeIn RNA_Digestion Enzymatic Digestion to Nucleosides Standard_SpikeIn->RNA_Digestion LC_Separation Liquid Chromatography Separation RNA_Digestion->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration of Light & Heavy Nucleosides MS_Detection->Peak_Integration Ratio_Calculation Ratio Calculation & Quantification Peak_Integration->Ratio_Calculation

Caption: Experimental workflow for quantitative RNA methylation analysis.

Protocols

Protocol 1: Preparation of a Stable Isotope-Labeled RNA Standard

This protocol describes the in vitro transcription of a short RNA standard with a defined sequence, incorporating ¹³C and/or ¹⁵N-labeled nucleoside triphosphates (NTPs).

Materials:

  • Linearized DNA template with a T7 promoter

  • ¹³C/¹⁵N-labeled NTPs (e.g., ¹³C₉,¹⁵N₃-ATP)

  • Unlabeled NTPs (GTP, CTP, UTP)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

  • Transcription Buffer

  • Purification kit for RNA

Procedure:

  • Transcription Reaction Setup: Assemble the in vitro transcription reaction on ice. For a 20 µL reaction, combine:

    • 8 µL Nuclease-free water

    • 2 µL 10x Transcription Buffer

    • 2 µL 100 mM DTT

    • 1 µL Linearized DNA template (0.5-1.0 µg)

    • 1 µL ¹³C/¹⁵N-labeled ATP (10 mM)

    • 1 µL each of unlabeled GTP, CTP, UTP (10 mM)

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the labeled RNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Quantify the synthesized RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.

Protocol 2: Quantitative RNA Methylation Analysis by LC-MS

Materials:

  • Total RNA from experimental samples

  • Stable isotope-labeled RNA standard (from Protocol 1)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • LC-MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • In a microcentrifuge tube, mix 1-5 µg of total RNA from your experimental sample with a known amount (e.g., 10-50 ng) of the stable isotope-labeled RNA standard.

    • Add Nuclease P1 (e.g., 2U) in its reaction buffer.

    • Incubate at 37°C for 2 hours.

  • Dephosphorylation:

    • Add Bacterial Alkaline Phosphatase (e.g., 1U) and its corresponding buffer.

    • Incubate at 37°C for an additional 1 hour.

  • Sample Cleanup (Optional but Recommended): Use a micro-spin filter (e.g., 3 kDa cutoff) to remove enzymes and other large molecules.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into the LC-MS system.

    • LC Separation: Use a C18 reverse-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up transitions for both the light (endogenous) and heavy (standard) versions of the methylated nucleoside of interest (e.g., m6A) and a canonical nucleoside for normalization (e.g., Adenosine).

Data Presentation

The quantitative data obtained from the LC-MS analysis can be summarized in tables for clear comparison between different experimental conditions.

Table 1: MRM Transitions for Key Nucleosides

NucleosidePrecursor Ion (m/z)Product Ion (m/z)
Adenosine (A)268.1136.1
¹³C₁₀,¹⁵N₅-Adenosine283.1146.1
N⁶-methyladenosine (m⁶A)282.1150.1
¹³C₁₀,¹⁵N₅-N⁶-methyladenosine297.1160.1

Table 2: Quantification of m⁶A Levels in Response to Treatment

Sample IDConditionm⁶A / A Ratio (Light)Heavy Standard Peak AreaNormalized m⁶A Level
1Control0.0151.2 x 10⁶0.0125
2Control0.0141.1 x 10⁶0.0127
3Treatment X0.0281.3 x 10⁶0.0215
4Treatment X0.0311.2 x 10⁶0.0258

Signaling Pathway Involvement

RNA methylation, particularly m6A, is a dynamic process regulated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (binding) proteins.[2] This regulatory network impacts various signaling pathways critical in development and disease.

m6A_Pathway cluster_writers Writers (Methylation) cluster_erasers Erasers (Demethylation) cluster_readers Readers (Effector Proteins) METTL3 METTL3 mRNA mRNA METTL3->mRNA +CH3 METTL14 METTL14 METTL14->mRNA +CH3 WTAP WTAP WTAP->mRNA +CH3 FTO FTO ALKBH5 ALKBH5 YTHDF1 YTHDF1 Translation_Promotion Translation_Promotion YTHDF1->Translation_Promotion promotes YTHDF2 YTHDF2 mRNA_Decay mRNA_Decay YTHDF2->mRNA_Decay promotes YTHDC1 YTHDC1 Splicing_Modulation Splicing_Modulation YTHDC1->Splicing_Modulation modulates mRNA->FTO -CH3 mRNA->ALKBH5 -CH3 mRNA->YTHDF1 binds mRNA->YTHDF2 binds mRNA->YTHDC1 binds

Caption: Regulation and function of m6A RNA methylation.

Conclusion

The use of a stable isotope-labeled internal standard provides a highly accurate and reproducible method for the quantification of RNA methylation. This approach is invaluable for researchers in basic science and drug development who are investigating the role of epitranscriptomics in health and disease. The detailed protocols and data analysis framework presented here offer a comprehensive guide for implementing this powerful technique.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2'-O-Methylcytidine-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects in the quantification of 2'-O-Methylcytidine-d3 using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant ion suppression and high variability in my this compound signal when analyzing plasma samples. What are the likely causes and how can I troubleshoot this?

A1: Significant ion suppression and high variability are common indicators of matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of your analyte in the mass spectrometer's source.[1][2] This can lead to inaccurate and unreliable quantification.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation Method: The initial sample cleanup is a critical step in minimizing matrix effects.[3] Protein precipitation, while simple, is often insufficient for removing all interfering components, particularly phospholipids.[3][4] Consider more rigorous extraction techniques.

  • Optimize Chromatographic Separation: Improving the separation of this compound from matrix components can significantly reduce ion suppression.[1][5]

  • Use a Stable Isotope Labeled (SIL) Internal Standard: A suitable internal standard is crucial for compensating for matrix effects.[1][2][6][7][8]

Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques

This protocol outlines a procedure to compare three common sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Objective: To determine the most effective sample preparation technique for reducing matrix effects in the analysis of this compound from human plasma.

  • Samples: Pooled human plasma, this compound spiking solutions, and a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-2'-O-Methylcytidine).

  • Procedure:

    • Spike a known concentration of this compound and the internal standard into three separate aliquots of pooled human plasma.

    • Method A: Protein Precipitation (PPT)

      • To 100 µL of spiked plasma, add 300 µL of cold acetonitrile.

      • Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute in 100 µL of mobile phase.

    • Method B: Liquid-Liquid Extraction (LLE)

      • To 100 µL of spiked plasma, add 500 µL of methyl tert-butyl ether (MTBE).

      • Vortex for 2 minutes.

      • Centrifuge at 5,000 x g for 5 minutes.

      • Freeze the aqueous layer by placing the tube in a dry ice/acetone bath.

      • Decant the organic layer into a clean tube and evaporate to dryness.

      • Reconstitute in 100 µL of mobile phase.

    • Method C: Solid-Phase Extraction (SPE)

      • Use a mixed-mode SPE cartridge.

      • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load 100 µL of spiked plasma (pre-treated as per manufacturer's instructions, e.g., diluted with an acidic solution).

      • Wash the cartridge with 1 mL of 5% methanol in water.

      • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate the eluate to dryness.

      • Reconstitute in 100 µL of mobile phase.

    • Analysis: Analyze the reconstituted samples by LC-MS/MS.

Data Presentation: Comparison of Sample Preparation Methods

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Internal Standard Peak Area (Arbitrary Units)Analyte/IS Ratio% Matrix Effect*
Neat Solution (in mobile phase) 1,520,0001,550,0000.981N/A
Protein Precipitation (PPT) 685,000710,0000.96555.0%
Liquid-Liquid Extraction (LLE) 1,150,0001,200,0000.95824.3%
Solid-Phase Extraction (SPE) 1,410,0001,480,0000.9537.2%

*Calculated as: (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) x 100

Interpretation: The data clearly shows that SPE provides the cleanest extract with the least amount of signal suppression (matrix effect), resulting in peak areas closest to the neat solution.

Workflow for Sample Preparation Comparison

cluster_0 Sample Preparation cluster_1 Analysis Plasma Spiked Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (MTBE) Plasma->LLE SPE Solid-Phase Extraction (Mixed-Mode) Plasma->SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Data Data Comparison: - Peak Area - Analyte/IS Ratio - % Matrix Effect LCMS->Data

Caption: Workflow for comparing different sample preparation techniques.

Q2: My deuterated internal standard (this compound) does not seem to be fully compensating for the matrix effects, as I'm still seeing high variability between samples. Why might this be happening?

A2: While stable isotope-labeled internal standards are the gold standard, deuterium-labeled standards can sometimes exhibit slightly different chromatographic behavior compared to the non-labeled analyte.[6][7] This phenomenon, known as the "isotope effect," can cause a slight shift in retention time. If this shift places the analyte and internal standard in regions of the chromatogram with different degrees of ion suppression, the internal standard will not accurately compensate for the variability.[9]

Troubleshooting Steps:

  • Evaluate Co-elution: Carefully examine the chromatograms of the analyte and the internal standard to see if they perfectly co-elute. Even a small offset can be problematic in areas of steep matrix effect changes.

  • Assess Matrix Effects Across the Chromatogram: A post-column infusion experiment can map the regions of ion suppression in your chromatographic gradient.

  • Consider a Different Internal Standard: If the isotope effect is significant, a ¹³C or ¹⁵N-labeled internal standard, which is less prone to chromatographic shifts, may provide better results.[10]

Experimental Protocol: Post-Column Infusion to Evaluate Matrix Effects

  • Objective: To identify regions of ion suppression or enhancement throughout the analytical gradient.

  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable signal.

    • Infuse this solution post-column into the MS source at a constant flow rate using a syringe pump and a T-junction.

    • Prepare a blank plasma sample using the most effective sample preparation method determined previously (e.g., SPE).

  • Procedure:

    • Start the infusion of the this compound solution and allow the MS signal to stabilize.

    • Inject the extracted blank plasma sample onto the LC column and run your analytical gradient.

    • Monitor the signal of the infused analyte. Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.

  • Analysis: Compare the retention time of your this compound analyte and internal standard with the profile of ion suppression obtained from the post-column infusion experiment.

Data Presentation: Post-Column Infusion Results

Retention Time (min)EventObserved Effect on Infused SignalImplication for Analyte Eluting at this Time
0.0 - 1.5Injection and early gradientSignificant Signal SuppressionHigh concentration of polar matrix components (e.g., salts) eluting.
1.6 - 2.5Mid-gradientStable Signal"Clean" region of the chromatogram. Ideal elution window.
2.6 - 3.5Late gradientModerate Signal SuppressionElution of less polar matrix components (e.g., phospholipids).

Visualization of Matrix Effect Evaluation

cluster_0 Experimental Setup cluster_1 Data Analysis LC LC System Tee T-Junction LC->Tee MS Mass Spectrometer Tee->MS Chromatogram Monitor Analyte Signal (Look for Dips and Rises) MS->Chromatogram Syringe Syringe Pump with Analyte Solution Syringe->Tee Blank Inject Blank Extracted Matrix Blank->LC Mapping Map Ion Suppression/ Enhancement Zones Chromatogram->Mapping Comparison Compare with Analyte and IS Retention Times Mapping->Comparison

Caption: Post-column infusion workflow for matrix effect analysis.

Q3: I have tried optimizing my sample preparation and chromatography, but I still suspect residual matrix effects are impacting my accuracy. How can I definitively quantify the matrix effect and improve my method's accuracy?

A3: To definitively quantify the matrix effect and ensure the accuracy of your results, a post-extraction spike experiment is recommended. This allows for the calculation of the absolute matrix effect and recovery.[11] If matrix effects are still present, using matrix-matched calibrators is a robust strategy to compensate for these effects.

Experimental Protocol: Quantifying Matrix Effect and Recovery

  • Objective: To calculate the absolute matrix effect and the recovery of the extraction procedure.

  • Procedure: Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase. This represents 100% signal with no matrix effect or recovery loss.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using your chosen method. Spike the analyte and internal standard into the final reconstituted extract. This measures the matrix effect.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the plasma before the extraction process. This measures the combined effect of recovery and matrix effects.

  • Calculations:

    • % Matrix Effect = (Peak Area in Set B / Peak Area in Set A) x 100

    • % Recovery = (Peak Area in Set C / Peak Area in Set B) x 100

    • % Process Efficiency = (Peak Area in Set C / Peak Area in Set A) x 100

Data Presentation: Quantitative Assessment of Matrix Effect and Recovery

Sample SetDescriptionAnalyte Peak AreaCalculationResult
A Neat Solution1,450,000--
B Post-Extraction Spike1,290,000(B/A) * 10089.0% Matrix Effect (i.e., 11% suppression)
C Pre-Extraction Spike1,180,000(C/B) * 10091.5% Recovery
(C/A) * 10081.4% Process Efficiency

Interpretation: The results show a minor ion suppression of 11% and good recovery of 91.5%. If the matrix effect were significantly larger (e.g., >15-20%), the use of matrix-matched calibration curves would be recommended.

Logical Relationship for Quantifying Matrix Effects

References

troubleshooting poor chromatographic peak shape for 2'-O-Methylcytidine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of 2'-O-Methylcytidine-d3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during the chromatographic analysis of this compound, providing potential causes and systematic solutions.

Q1: What are the common causes of peak tailing for this compound and how can I resolve it?

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue when analyzing polar compounds like this compound. This can compromise peak integration and reduce analytical accuracy.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Secondary Interactions The basic nature of the cytidine moiety can lead to interactions with acidic residual silanol groups on the surface of silica-based columns, causing tailing.[1][2]- Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2-4) to protonate the silanol groups and minimize these secondary interactions.[1] - Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups. - Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active sites on the stationary phase.
Column Contamination/Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that lead to peak tailing.[3]- Column Washing: Flush the column with a strong solvent to remove contaminants. - Replace Guard Column/Column: If the issue persists, replace the guard column or the analytical column.[3]
Metal Chelation Nucleosides and nucleotides can interact with trace metal ions in the HPLC system (e.g., stainless steel frits and tubing), leading to peak tailing.[4]- Use Metal-Free or Coated Columns: Employ columns with hardware designed to minimize metal interactions.[4] - Mobile Phase Additives: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) or medronic acid into the mobile phase to reduce metal-analyte interactions.[5]
Sample Overload Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.- Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
Q2: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, characterized by a leading edge of the peak, can also affect quantification and resolution.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Column Overload Injecting a sample that is too concentrated can lead to peak fronting.- Dilute the Sample: Reduce the concentration of this compound in your sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a fronting peak. This is a common issue in HILIC methods.- Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
Column Collapse Physical collapse of the column packing material can create a void at the column inlet, leading to distorted peaks.- Replace the Column: If a column void is suspected, the column should be replaced.
Q3: I am observing split peaks for this compound. How can I troubleshoot this?

Split peaks can be indicative of several issues, from sample preparation to column integrity.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[3]- Backflush the Column: Reverse the column and flush it with an appropriate solvent. - Replace the Frit/Column: If backflushing does not resolve the issue, the frit or the entire column may need to be replaced.[3]
Column Void A void or channel in the column packing can cause the sample to travel through at different rates, resulting in a split peak.- Replace the Column: A column with a void cannot be repaired and should be replaced.
Sample Solvent/Mobile Phase Mismatch Injecting a sample in a solvent that is immiscible with the mobile phase can cause the peak to split.- Ensure Miscibility: Confirm that your sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
Co-elution It is possible that an impurity or a related compound is co-eluting with your analyte of interest.- Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or temperature to improve the separation of the two components.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound using reversed-phase chromatography.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection: UV at 274 nm or Mass Spectrometry

Protocol 2: HILIC Method for Enhanced Retention of this compound

Hydrophilic Interaction Chromatography (HILIC) is often better suited for retaining and separating highly polar compounds like modified nucleosides.

  • Column: Amide or bare silica HILIC column, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0

  • Gradient: 0% to 50% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Detection: UV at 274 nm or Mass Spectrometry

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Peak Splitting peak_type->splitting Splitting check_ph Is Mobile Phase pH > 2 units away from pKa? tailing->check_ph check_column_health_t Check Column Health (Age, Contamination) check_ph->check_column_health_t Yes solution_ph Adjust Mobile Phase pH check_ph->solution_ph No check_metal_t Suspect Metal Interaction? check_column_health_t->check_metal_t Good solution_column_t Use End-Capped Column / Clean Column check_column_health_t->solution_column_t Poor check_overload_t Check for Overload check_metal_t->check_overload_t No solution_metal Use Metal-Free Column / Add Chelator check_metal_t->solution_metal Yes solution_overload_t Reduce Sample Concentration/Volume check_overload_t->solution_overload_t Yes check_overload_f Check for Overload fronting->check_overload_f check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload_f->check_solvent No solution_overload_f Reduce Sample Concentration/Volume check_overload_f->solution_overload_f Yes check_column_health_f Check Column Health (Void) check_solvent->check_column_health_f No solution_solvent Dissolve Sample in Mobile Phase check_solvent->solution_solvent Yes solution_column_f Replace Column check_column_health_f->solution_column_f Yes check_all_peaks Are All Peaks Split? splitting->check_all_peaks check_frit Check for Blocked Frit check_all_peaks->check_frit Yes check_coelution Suspect Co-elution? check_all_peaks->check_coelution No solution_frit Backflush / Replace Frit or Column check_frit->solution_frit Yes solution_coelution Modify Separation Conditions check_coelution->solution_coelution Yes

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Signaling Pathway of Secondary Interactions Leading to Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing for basic compounds like 2'-O-Methylcytidine.

G cluster_0 Silica Surface cluster_1 Analyte silanol Residual Silanol (Si-OH) ionized_silanol Ionized Silanol (Si-O⁻) silanol->ionized_silanol High pH analyte This compound (Basic) analyte->ionized_silanol Strong Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interactions causing peak tailing.

References

minimizing isotopic exchange in deuterium-labeled standards like 2'-O-Methylcytidine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2'-O-Methylcytidine-d3

This guide provides troubleshooting advice and best practices for researchers, scientists, and drug development professionals working with the deuterium-labeled internal standard this compound. The primary focus is on understanding, preventing, and diagnosing isotopic exchange to ensure the highest data quality and accuracy in quantitative analyses.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, also known as H/D or back-exchange, is a chemical reaction where a deuterium (D) atom on a labeled compound is replaced by a hydrogen (H) atom from the surrounding environment, such as a solvent.[1][2] For quantitative analysis using mass spectrometry, this compound is used as an internal standard, where its consistent, known isotopic purity is critical for accurate measurement of the target analyte.[3][4] If deuterium atoms are lost and replaced by hydrogen, the mass of the standard changes, compromising its integrity and leading to inaccurate and unreliable quantitative results.[5]

Q2: How stable are the deuterium atoms on the 2'-O-methyl group of this compound?

The deuterium atoms in this compound are located on the methyl group attached to the 2'-oxygen of the ribose sugar. These are bonded to a carbon atom (C-D bonds). C-D bonds are significantly more stable and less prone to exchange than deuterium atoms bonded to heteroatoms like oxygen (O-D) or nitrogen (N-D).[6] However, while relatively stable, these C-D bonds can still undergo exchange under specific, unfavorable conditions, particularly with prolonged exposure to protic solvents or catalysis by acid or base.[7][8]

Q3: What are the primary factors that cause isotopic exchange?

There are four main factors that can promote the unwanted exchange of deuterium for hydrogen:

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable hydrogen atoms and are the primary source of protons that can replace deuterium. Aprotic solvents (e.g., acetonitrile, DMSO, anhydrous chloroform) are much less likely to cause exchange.

  • pH: Both acidic and basic conditions can catalyze the H/D exchange process.[7][9] For many compounds, the rate of exchange is lowest in a slightly acidic pH range of 2.5-4.5.[1][10] Storing standards in strongly acidic or basic solutions should be avoided.[8]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[9][11] To minimize exchange, samples should be kept cool during preparation and analysis.[10]

  • Exposure Time: The extent of isotopic exchange is cumulative. The longer the standard is exposed to unfavorable conditions (e.g., high temperature, protic solvents), the greater the potential loss of isotopic purity.[9]

Q4: How can I detect if my standard has undergone isotopic exchange?

The most effective method for detecting and quantifying isotopic exchange is high-resolution mass spectrometry (HRMS).[3][12] By examining the mass spectrum of the standard, you can observe its isotopic distribution. For a pure d3-labeled standard, the most abundant peak will be at M+3. If exchange has occurred, you will see a relative increase in the intensity of the M+2, M+1, and M+0 peaks, indicating a loss of deuterium. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to accurately determine the isotopic abundance and position of the labels.[4][13]

Section 2: Troubleshooting Guide

Problem: My quantitative results are inconsistent, and I suspect a loss of isotopic purity in my this compound standard.

Diagnostic Workflow: Follow the steps in the workflow below to identify the potential source of isotopic exchange.

G Diagnostic Workflow for Isotopic Purity Issues cluster_0 Step 1: Review Storage & Handling cluster_1 Step 2: Examine Sample Preparation cluster_2 Step 3: Assess Analytical Conditions cluster_3 Step 4: Confirm with Analysis Storage Standard Storage Solvent_Stock Stock Solution Solvent note1 Check: Was it stored as a solid or in an aprotic solvent like acetonitrile? Was it at -20°C or below? Storage->note1 Temp_Stock Stock Solution Temperature Solvent_Work Working Solution Solvent Temp_Stock->Solvent_Work If storage is correct, examine preparation pH_Work pH of Final Sample Time_Prep Time at Room Temp note2 Check: Was an aqueous or protic solvent (e.g., methanol) used? Was the sample pH outside the stable range (e.g., > 8)? pH_Work->note2 Autosampler_Temp Autosampler Temperature Time_Prep->Autosampler_Temp If preparation is correct, assess LC-MS method Residence_Time Autosampler Residence Time Mobile_Phase Mobile Phase Composition note3 Check: Was the autosampler cooled (e.g., 4°C)? Did samples sit for many hours before injection? Residence_Time->note3 Analysis Analyze Standard Directly by HRMS Infusion Mobile_Phase->Analysis If all steps seem correct, confirm standard integrity note4 This provides a definitive baseline of the standard's current isotopic purity. Analysis->note4

Caption: Diagnostic workflow to identify the source of isotopic exchange.

Section 3: Best Practice Protocols

Protocol 1: Recommended Storage and Handling
  • Long-Term Storage: For maximum stability, store the this compound standard as a lyophilized solid at -20°C or -80°C in a desiccator.

  • Stock Solutions: If a stock solution is required, prepare it in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.[14]

  • Working Aliquots: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[15]

  • Handling: Always handle solvents and standards in a dry environment.[16] Use glassware that has been oven-dried to remove residual moisture.[16]

Protocol 2: Preparation of Stock and Working Solutions
  • Solvent Selection: Use LC-MS grade aprotic solvents (e.g., acetonitrile) for preparing stock solutions. Avoid protic solvents like methanol for long-term storage.[15]

  • Dissolution: Allow the standard vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Reconstitute the solid standard with the chosen aprotic solvent to the desired concentration.

  • Dilution: When preparing working solutions or spiking into a biological matrix, perform the dilution immediately before analysis. If the final sample is aqueous, keep it cold (0-4°C) and minimize the time before injection.

  • pH Control: If the sample matrix is aqueous, ensure the pH is maintained in a range that minimizes exchange, ideally between pH 3 and 7. Avoid highly basic conditions.

Protocol 3: Minimizing Exchange During LC-MS Analysis
  • Autosampler Temperature: Set the autosampler temperature to 4°C or as low as is feasible to slow down any potential exchange in the sample vials while they are awaiting injection.[10]

  • Mobile Phase: Standard reversed-phase mobile phases containing formic acid (e.g., 0.1% in water/acetonitrile) create a low pH environment (~2.5-3.0) that effectively "quenches" or dramatically slows the rate of back-exchange during the chromatographic run.[10]

  • Injection Sequence: Analyze samples as quickly as possible after they are prepared. Do not let samples sit in the autosampler for extended periods (e.g., overnight) before analysis.

Section 4: Data and Visualizations

Data Tables

Table 1: Solvent Selection Guide for Deuterated Standards This table provides a relative risk assessment for common laboratory solvents regarding their potential to cause H/D exchange.

Solvent NameSolvent TypeExchange RiskRecommendations
AcetonitrileAproticLow Recommended for stock and working solutions.
Dimethyl Sulfoxide (DMSO)AproticLow Excellent for stock solutions; may be viscous for LC-MS.
DichloromethaneAproticLow Suitable for storage if analyte is soluble.
Tetrahydrofuran (THF)AproticLow Good choice, but check for peroxide formation.
MethanolProticMedium Avoid for stock solutions. Acceptable in mobile phases or for immediate use if necessary.
Water (H₂O)ProticHigh Primary source of exchange. Minimize contact time and control pH/temperature.
Deuterium Oxide (D₂O)ProticLow Can be used to maintain isotopic enrichment but is often impractical for LC-MS.[1]

Table 2: Influence of Experimental Conditions on Isotopic Stability This table summarizes how key experimental parameters affect the risk of isotopic exchange.

ParameterConditionRisk of ExchangeRationale
pH < 3 (Acidic)Low Exchange is catalyzed but slow; this range is often used to quench exchange during analysis.[10]
pH 3 - 7 (Neutral)Low to Medium Generally safe for short-term exposure; risk increases with time.
pH > 8 (Basic)High Base-catalyzed exchange is often rapid and should be avoided.[7][8]
Temperature -80°C to -20°CVery Low Ideal for long-term storage of solid or aprotic solutions.
Temperature 0°C to 4°CLow Recommended for sample preparation and autosampler storage.[10]
Temperature 20°C to 25°C (RT)Medium Minimize exposure time at room temperature.
Temperature > 40°CHigh Elevated temperatures significantly increase exchange rates and should be avoided.[11]

Diagrams

G Key Factors Influencing Isotopic Exchange Exchange Isotopic Exchange (D → H Loss) Solvent Solvent Type Protic Protic Solvents (H₂O, MeOH) Solvent->Protic pH Solution pH AcidBase Acidic or Basic Conditions pH->AcidBase Temp Temperature HighTemp Elevated Temperature Temp->HighTemp Time Exposure Time LongTime Prolonged Exposure Time->LongTime Protic->Exchange Provides H⁺ Source AcidBase->Exchange Catalyzes Reaction HighTemp->Exchange Increases Rate LongTime->Exchange Increases Extent

Caption: Key factors that increase the risk of isotopic exchange.

References

Technical Support Center: Analysis of 2'-O-Methylcytidine in RNA by Enzymatic Digestion and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the enzymatic digestion of RNA for the analysis of 2'-O-Methylcytidine (Cm) and other modified nucleosides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the enzymatic digestion of RNA for 2'-O-Methylcytidine analysis.

Issue 1: Incomplete RNA Digestion

Symptom: You observe the presence of dinucleotides (e.g., NpCm) or larger oligonucleotides in your LC-MS analysis, leading to an underestimation of 2'-O-Methylcytidine.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Enzyme Inhibition by 2'-O-Methylation The 2'-O-methyl group on the ribose sugar can sterically hinder the active site of some nucleases, preventing complete cleavage of the phosphodiester bond.[1][2][3] Nuclease P1 and Benzonase, for instance, have difficulty cleaving the phosphodiester bond at the 3' position of a 2'-O-methylated nucleotide.[3][4]Use a combination of enzymes. Supplementing Nuclease P1 or Benzonase with a phosphodiesterase that is not inhibited by 2'-O-methylation, such as snake venom phosphodiesterase (SVP), can help achieve complete digestion to single nucleosides.[5][6]
Suboptimal Enzyme Concentration Insufficient enzyme concentration may lead to incomplete digestion, especially with highly structured or modified RNA.Increase the enzyme-to-substrate ratio. A common starting point is 1 µl of a commercial digestion mix per 1 µg of RNA. For highly modified RNAs, this ratio can be increased to 5-10 µl/µg.[7]
Inadequate Incubation Time The digestion reaction may not have proceeded to completion.Extend the incubation time. For RNAs with complex secondary structures or a high degree of modification, an overnight incubation may be necessary to achieve complete digestion.[7]
Incorrect Reaction Buffer/pH The pH of the reaction buffer is critical for optimal enzyme activity. Some enzymes have different pH optima. For example, Nuclease P1 works best at a slightly acidic pH (around 5.0-6.0), while alkaline phosphatase requires an alkaline pH (around 8.0).[5][8]If using a two-step digestion protocol, ensure the pH is adjusted accordingly for each step. Alternatively, use a "one-pot" digestion protocol with a cocktail of enzymes that are active in the same buffer, typically at a slightly alkaline pH to accommodate alkaline phosphatase.[4][5]
RNA Secondary Structure Complex secondary structures within the RNA can make some cleavage sites inaccessible to the enzymes.Denature the RNA by heating it to 95°C for 5 minutes followed by rapid cooling on ice before adding the enzymes. This will help to linearize the RNA and make it more accessible to the nucleases.[6]
Issue 2: Poor Peak Shape and Resolution in LC-MS Analysis

Symptom: Your chromatogram shows broad, tailing, or split peaks for 2'-O-Methylcytidine or other nucleosides, making accurate quantification difficult.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Suboptimal Chromatographic Conditions The mobile phase composition, gradient, or column type may not be suitable for separating the nucleosides of interest.Optimize the LC method. This may involve adjusting the mobile phase (e.g., buffer concentration, pH, organic solvent), the gradient profile, or trying a different column with a different stationary phase.[9][10]
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[9]Improve sample clean-up. This can be achieved by using solid-phase extraction (SPE) or by optimizing the protein precipitation step.[11] Also, ensure that the injection solvent is compatible with the initial mobile phase to avoid peak distortion.[10][12]
Presence of 3'-Phosphate Groups Endonuclease digestion of RNA initially yields products with a 3'-terminal phosphate group. These charged molecules can exhibit poor chromatographic behavior and lead to signal suppression in the mass spectrometer.[13]Treat the digestion products with a phosphatase, such as bacterial alkaline phosphatase (BAP) or calf intestine alkaline phosphatase (CIP), to remove the 3'-phosphate groups. This will result in better peak shape and improved sensitivity.[6][13]
Issue 3: Inaccurate Quantification of 2'-O-Methylcytidine

Symptom: You observe high variability between replicate measurements or a discrepancy between your results and expected values.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Chemical Instability of Nucleosides Some modified nucleosides can be chemically unstable under certain pH and temperature conditions. For example, 3-methylcytidine (m³C) can undergo deamination to 3-methyluridine (m³U) under alkaline conditions, leading to its underestimation and the false-positive detection of m³U.[3][4]Carefully control the pH and temperature during sample processing and analysis. For sensitive modifications, consider using a two-step digestion protocol where the initial nuclease digestion is performed at a slightly acidic pH before adjusting to an alkaline pH for the phosphatase step.[4]
Incomplete Removal of Enzymes Residual enzymes in the sample can interfere with the LC-MS analysis.After digestion, remove the enzymes by using a molecular-weight-cutoff filter or by protein precipitation.[4]
Inaccurate RNA Quantification The accuracy of the final quantification of 2'-O-Methylcytidine is dependent on the accurate quantification of the initial amount of RNA. Standard spectrophotometric methods (A260) can be inaccurate due to interference from contaminants.[14]Quantify the canonical nucleosides (A, C, G, U) in your sample at the time of LC-MS analysis using a UV detector in-line with the mass spectrometer. This provides a more accurate measure of the amount of RNA analyzed.[14]

Frequently Asked Questions (FAQs)

Q1: Which enzymes are recommended for the complete digestion of RNA for 2'-O-Methylcytidine analysis?

A1: A combination of enzymes is generally required for the complete digestion of RNA to single nucleosides, especially when 2'-O-methylated residues are present. A common and effective cocktail includes:

  • A Nuclease: Nuclease P1 or Benzonase to hydrolyze the phosphodiester bonds.[3][6]

  • A Phosphodiesterase: Snake venom phosphodiesterase (SVP) or Phosphodiesterase I (PDE1) to ensure cleavage at sites resistant to the primary nuclease, such as the 3'-side of 2'-O-methylated nucleotides.[3][5]

  • A Phosphatase: Bacterial alkaline phosphatase (BAP) or calf intestine alkaline phosphatase (CIP) to remove the 3'-phosphate groups from the resulting nucleotides, which improves chromatographic separation and mass spectrometric detection.[6][13]

Q2: Can I use a commercial RNA digestion mix?

A2: Yes, several commercial nucleoside digestion mixes are available. However, it is important to verify their efficiency for your specific application. Some commercial mixes may have reduced activity on RNAs with a high degree of modification, including 2'-O-methylation.[4][7] If you observe incomplete digestion, you may need to supplement the commercial mix with additional enzymes or optimize the reaction conditions (e.g., longer incubation time, higher enzyme concentration).[7]

Q3: What is the optimal pH for RNA digestion?

A3: The optimal pH depends on the enzymes being used.

  • Two-step protocol: This often involves an initial digestion with Nuclease P1 at a slightly acidic pH (e.g., 5.3) followed by the addition of a buffer to raise the pH to around 8.0 for the subsequent treatment with alkaline phosphatase.[5]

  • One-pot protocol: This uses a cocktail of enzymes that are active in a single buffer, typically at a slightly alkaline pH (e.g., 7.5-8.5) to accommodate the alkaline phosphatase.[4]

Q4: How can I be sure that my RNA is completely digested?

A4: The completeness of the digestion can be assessed by analyzing the sample by LC-MS/MS. The absence of dinucleotides or larger oligonucleotides containing the modification of interest in the chromatogram is a good indicator of complete digestion. You can also analyze a known RNA standard containing 2'-O-Methylcytidine to validate your digestion protocol.

Q5: What are some key considerations for sample preparation before LC-MS/MS analysis?

A5:

  • Enzyme Removal: It is crucial to remove the digestive enzymes before injecting the sample into the LC-MS system. This is typically done by ultrafiltration using a molecular weight cutoff filter (e.g., 3 kDa or 10 kDa) or by protein precipitation with an organic solvent like methanol or acetonitrile.[4]

  • Sample Filtration: Filter your final sample through a 0.22 µm filter to remove any particulates that could clog the LC system.[10]

  • Internal Standards: The use of stable isotope-labeled internal standards for the nucleosides of interest is highly recommended for accurate quantification.[4]

Experimental Protocols

Detailed Methodology: One-Pot Enzymatic Digestion of RNA

This protocol is adapted from methodologies that have been successfully used for the analysis of modified nucleosides.[4][5][6]

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Snake Venom Phosphodiesterase (SVP)

  • Bacterial Alkaline Phosphatase (BAP)

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, containing 10 mM MgCl₂)

  • Nuclease-free water

  • Heating block or thermocycler

  • Microcentrifuge tubes

  • Molecular weight cutoff filters (e.g., 3 kDa)

Procedure:

  • RNA Denaturation: In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of your purified RNA in 10 µL of nuclease-free water. Heat the sample at 95°C for 5 minutes, then immediately place it on ice for 2 minutes to denature the RNA.

  • Prepare Digestion Master Mix: Prepare a master mix containing the digestion enzymes in the reaction buffer. The final concentrations in the reaction should be optimized, but a good starting point is:

    • Nuclease P1: 0.5-2 Units

    • Snake Venom Phosphodiesterase: 0.01-0.1 Units

    • Bacterial Alkaline Phosphatase: 5-10 Units

  • Digestion Reaction: Add the master mix to the denatured RNA sample. The final reaction volume should be between 20-50 µL.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours. For highly modified or structured RNA, an overnight incubation may be necessary.

  • Enzyme Removal: After incubation, remove the enzymes using a molecular weight cutoff filter. Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions.

  • Sample Collection: Collect the filtrate, which contains the digested nucleosides.

  • Analysis: The sample is now ready for analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_cleanup Sample Cleanup cluster_analysis Analysis rna Purified RNA denatured_rna Denatured RNA rna->denatured_rna 95°C, 5 min Then ice digestion_mix Enzyme Cocktail (Nuclease P1, SVP, BAP) denatured_rna->digestion_mix digestion Incubation (37°C, 2-16h) digestion_mix->digestion cleanup Enzyme Removal (MWCO Filter) digestion->cleanup digested_nucleosides Digested Nucleosides cleanup->digested_nucleosides lcms LC-MS/MS Analysis digested_nucleosides->lcms

Caption: Experimental workflow for the enzymatic digestion of RNA for 2'-O-Methylcytidine analysis.

troubleshooting_logic start Incomplete Digestion Observed? cause1 Cause: Enzyme Inhibition by 2'-O-Me? start->cause1 Yes end Complete Digestion start->end No solution1 Solution: Add Phosphodiesterase (SVP/PDE1) cause1->solution1 cause2 Cause: Suboptimal Reaction Conditions? solution1->cause2 solution2 Solution: Optimize Time, Temp, Enzyme Conc. cause2->solution2 cause3 Cause: RNA Secondary Structure? solution2->cause3 solution3 Solution: Denature RNA Before Digestion cause3->solution3 solution3->end

References

Technical Support Center: Optimizing 2'-O-Methylcytidine-d3 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 2'-O-Methylcytidine-d3 as an internal standard for quantitative mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard necessary for quantifying 2'-O-Methylcytidine?

A1: An internal standard (IS) is crucial for accurate quantification in mass spectrometry-based assays. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound. It is added at a known concentration to all samples, calibrators, and quality controls to account for variations in sample preparation, injection volume, and instrument response. This normalization is essential for correcting matrix effects and ensuring data accuracy and precision.[1][2]

Q2: What is the recommended starting concentration for this compound?

A2: The optimal concentration of an internal standard is experiment-dependent and should be determined empirically. However, a common starting point is to aim for a concentration that results in a signal intensity similar to that of the endogenous analyte in the samples being analyzed. For RNA modification analysis, concentrations can range from femtomoles to picomoles added to the digested RNA sample.[1]

Q3: How do I determine the optimal concentration of this compound for my specific assay?

A3: To determine the optimal concentration, a series of experiments should be performed. This typically involves preparing a set of calibration standards and quality control samples with a fixed, known concentration of the analyte (2'-O-Methylcytidine) and varying the concentration of the internal standard (this compound). The goal is to find a concentration that provides a stable and reproducible signal across the entire calibration range without causing ion suppression or detector saturation.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and use of this compound internal standard.

Problem Potential Cause Suggested Solution
High Variability in Internal Standard Signal Inconsistent pipetting during IS addition.Ensure accurate and consistent addition of the internal standard to all samples using calibrated pipettes.
Degradation of the internal standard.Store the internal standard stock solution at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly.
Matrix effects from the sample.Optimize sample preparation to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Poor Peak Shape or Tailing for Internal Standard Suboptimal liquid chromatography (LC) conditions.Optimize the LC method, including the mobile phase composition, gradient, and column chemistry, to ensure good chromatographic separation and peak shape.
Column overload.Reduce the amount of internal standard injected onto the column.
Internal Standard Signal Too High or Too Low Inappropriate concentration of the internal standard.Adjust the concentration of the internal standard to be within the linear dynamic range of the mass spectrometer and comparable to the analyte signal.
Co-elution with Interfering Peaks Insufficient chromatographic resolution.Modify the LC gradient to better separate the internal standard from other sample components. Ensure that the mass transition being monitored is specific to this compound.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., methanol or water) to achieve the target concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C or -80°C.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (typically the initial mobile phase of your LC method).

    • The concentrations of these working solutions should cover the expected range needed for your experiments.

Protocol 2: Optimization of Internal Standard Concentration
  • Prepare a Standard Curve: Prepare a set of calibration standards containing known concentrations of 2'-O-Methylcytidine.

  • Spike with Internal Standard: Add a fixed volume of different concentrations of the this compound working solution to each calibration standard.

  • LC-MS/MS Analysis: Analyze the spiked calibration standards using your established LC-MS/MS method.

  • Data Evaluation:

    • Plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

    • Evaluate the linearity (R²) of the calibration curves obtained with different internal standard concentrations.

    • Assess the precision and accuracy of quality control samples at each internal standard concentration.

    • Select the internal standard concentration that provides the best linearity, precision, and accuracy over the desired calibration range.

Quantitative Data Summary

The following table summarizes typical concentration ranges for internal standards used in the quantification of modified nucleosides.

Analyte Internal Standard Typical Concentration Added to Sample Reference
2'-O-methylcytidine (Cm)2'-O-methyl-¹³C₅-cytidine19.6 fmol (for 5 ng total RNA)[1]
5-methylcytidine (m⁵C)5-methyl-¹³C₅-cytidine25.5 fmol (for 5 ng total RNA)[1]
N⁶-methyladenosine (m⁶A)D₃-N⁶-methyladenosine8.5 fmol (for 1 ng total RNA)[1]

Visualizations

Experimental Workflow for Internal Standard Optimization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Outcome stock Prepare IS Stock Solution working Prepare IS Working Solutions stock->working spike Spike Standards with IS working->spike cal_standards Prepare Analyte Calibration Standards cal_standards->spike lcms LC-MS/MS Analysis spike->lcms ratio Calculate Peak Area Ratios lcms->ratio curve Generate Calibration Curves ratio->curve eval Evaluate Linearity & Accuracy curve->eval optimal_conc Determine Optimal IS Concentration eval->optimal_conc

Caption: Workflow for optimizing the internal standard concentration.

Decision Tree for Troubleshooting Internal Standard Issues

troubleshooting_workflow start High Variability in IS Signal? check_pipetting Check Pipetting Accuracy start->check_pipetting Yes poor_peak_shape Poor Peak Shape? start->poor_peak_shape No check_stability Assess IS Stability (Fresh vs. Old Stock) check_pipetting->check_stability Still Variable optimize_cleanup Optimize Sample Cleanup check_stability->optimize_cleanup Still Variable optimize_lc Optimize LC Method poor_peak_shape->optimize_lc Yes signal_issue Signal Too High/Low? poor_peak_shape->signal_issue No reduce_conc Reduce IS Concentration optimize_lc->reduce_conc If Tailing Persists adjust_conc Adjust IS Concentration signal_issue->adjust_conc Yes coelution Co-elution with Interference? signal_issue->coelution No modify_gradient Modify LC Gradient coelution->modify_gradient Yes check_transition Verify MS/MS Transition Specificity modify_gradient->check_transition If Co-elution Persists

Caption: Decision tree for troubleshooting common internal standard issues.

References

strategies to enhance the ionization efficiency of 2'-O-Methylcytidine-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the ionization efficiency of 2'-O-Methylcytidine-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor signal intensity of this compound in ESI-MS?

A1: Poor signal intensity for modified nucleosides like this compound often stems from suboptimal mobile phase composition and instrument settings. Electrospray ionization is highly sensitive to the solvent environment and the physicochemical properties of the analyte. Key factors include the pH of the mobile phase, the choice of solvent, and the presence of any ion-suppressing agents.

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: this compound, being a modified cytidine, can be analyzed in both positive and negative ion modes.

  • Positive Ion Mode: Generally preferred for nucleosides due to the basicity of the nucleobase, which readily accepts a proton to form [M+H]⁺ ions. The use of acidic mobile phase additives can enhance protonation.

  • Negative Ion Mode: Can also be effective, particularly with the use of basic mobile phase additives to facilitate the formation of [M-H]⁻ ions.[1][2] For pyrimidine-based nucleosides, negative ion mode can sometimes offer comparable or even greater sensitivity.[1]

Q3: Can the deuterium label on this compound affect its ionization efficiency?

A3: While the primary chemical properties are unchanged, the deuterium label can sometimes lead to slight differences in chromatographic retention time compared to the unlabeled analog. More significantly, in MS/MS experiments, the presence of deuterium can alter fragmentation patterns due to isotopic effects on bond cleavage.[3] However, for routine ESI-MS signal intensity, the effect of the deuterium label itself is generally minimal compared to the influence of mobile phase and instrument parameters.

Troubleshooting Guide

Issue 1: Low Signal Intensity or No Detectable Peak

Possible Cause: Suboptimal mobile phase composition.

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • For Positive Ion Mode: Add a volatile acid to your mobile phase. Formic acid (0.1%) or acetic acid (1%) are common choices that can significantly improve the formation of [M+H]⁺ ions for nucleosides.[1][2]

    • For Negative Ion Mode: Add a volatile base. Ammonium hydroxide (e.g., 50 mM) can enhance the signal for [M-H]⁻ ions.[1][2]

  • Select Appropriate Solvents:

    • Use reversed-phase solvents like water, acetonitrile, and methanol, as they are ideal for ESI.[4][5] The organic content of the mobile phase affects desolvation efficiency; higher organic content generally improves it.

  • Check for Contaminants:

    • Avoid non-volatile salts (e.g., phosphate buffers) as they can crystallize in the source and suppress the signal.[6] Use volatile buffers like ammonium acetate or ammonium formate if buffering is necessary.[6]

    • Ensure high-purity solvents to minimize metal adduct formation (e.g., [M+Na]⁺, [M+K]⁺), which can split the signal and reduce the intensity of the desired ion.[4]

Issue 2: Inconsistent Signal and Poor Reproducibility

Possible Cause: Unstable electrospray or matrix effects.

Troubleshooting Steps:

  • Optimize ESI Source Parameters:

    • Sprayer Voltage: Use the lowest voltage that provides a stable signal to avoid corona discharge, which can cause signal instability.[4]

    • Gas Flow Rates: Optimize nebulizing and desolvation gas (usually nitrogen) flow rates and temperatures to ensure efficient droplet formation and desolvation.[4][5]

    • Sprayer Position: Adjust the position of the ESI probe relative to the mass spectrometer inlet to maximize ion sampling.[4][5]

  • Minimize Matrix Effects:

    • Complex sample matrices can suppress the ionization of the target analyte.[7] Implement rigorous sample preparation techniques like solid-phase extraction (SPE) to clean up samples before analysis.[4]

    • Ensure proper chromatographic separation to resolve this compound from potentially interfering matrix components.

Experimental Protocols & Data

Protocol: Mobile Phase Optimization for this compound
  • Stock Solution Preparation: Prepare a 1 µg/mL stock solution of this compound in 50:50 methanol:water.

  • Initial Mobile Phase: Start with a mobile phase of 80:20 water:acetonitrile.

  • Positive Mode Optimization:

    • Infuse the stock solution directly into the mass spectrometer.

    • Sequentially add 0.1% formic acid, then 1% acetic acid to the mobile phase and record the signal intensity of the [M+H]⁺ ion.

  • Negative Mode Optimization:

    • Clean the system thoroughly.

    • Infuse the stock solution.

    • Add 50 mM ammonium hydroxide to the mobile phase and record the signal intensity of the [M-H]⁻ ion.

  • Data Analysis: Compare the signal intensities obtained under each condition to determine the optimal mobile phase.

Table 1: Effect of Mobile Phase Additives on Nucleoside Ionization
Ionization ModeAdditiveTypical ConcentrationExpected Outcome on Signal Intensity
Positive Formic Acid0.1%Significant Enhancement
Positive Acetic Acid1%Good Enhancement[1]
Negative Ammonium Hydroxide50 mMSignificant Enhancement[1][2]
Positive/Negative Ammonium Acetate10 mMBuffering agent, can improve stability

Visualizations

Workflow for Troubleshooting Low Signal Intensity

TroubleshootingWorkflow start Low Signal for This compound check_mp Check Mobile Phase Composition start->check_mp check_inst Check Instrument Settings start->check_inst check_sample Review Sample Preparation start->check_sample mp_solvent Use Reversed-Phase Solvents (ACN, MeOH, H2O) check_mp->mp_solvent Solvent Choice mp_ph Optimize pH with Volatile Additives (e.g., FA, NH4OH) check_mp->mp_ph pH/Additives mp_contaminants Eliminate Non-Volatile Salts & Contaminants check_mp->mp_contaminants Purity inst_gas Optimize Gas Flow & Temperature check_inst->inst_gas inst_voltage Adjust Sprayer Voltage check_inst->inst_voltage inst_position Optimize Sprayer Position check_inst->inst_position sample_cleanup Implement SPE or other Cleanup check_sample->sample_cleanup resolve Problem Resolved mp_solvent->resolve mp_ph->resolve mp_contaminants->resolve inst_gas->resolve inst_voltage->resolve inst_position->resolve sample_cleanup->resolve

Caption: Troubleshooting workflow for low ESI-MS signal.

Logical Relationship of ESI-MS Optimization Parameters

ESI_Optimization cluster_mobile_phase Mobile Phase cluster_instrument Instrument Settings cluster_sample Sample Properties center_node center_node level1_node level1_node level2_node level2_node esi Enhanced Ionization Efficiency mp Composition mp->esi ph pH (Acid/Base) mp->ph solvents Solvent Properties (ACN, MeOH) mp->solvents additives Volatile Buffers (Ammonium Acetate) mp->additives inst Source Parameters inst->esi voltage Sprayer Voltage inst->voltage gas Gas Flow & Temp inst->gas position Probe Position inst->position sample Preparation sample->esi concentration Analyte Concentration sample->concentration matrix Matrix Purity sample->matrix

References

Validation & Comparative

Navigating Bioanalysis: A Guide to Method Validation with 2'-O-Methylcytidine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides like 2'-O-Methylcytidine (Cm) in biological matrices is crucial for advancing our understanding of RNA modifications and their role in various biological processes. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This guide provides a comprehensive overview of the validation of an analytical method using 2'-O-Methylcytidine-d3 as an internal standard, comparing its performance with other alternatives and providing supporting experimental data from analogous stable isotope dilution methods.

The selection of an appropriate internal standard is a critical step in the development of robust quantitative LC-MS assays. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and correct for variations in sample preparation, injection volume, and matrix effects. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte of interest.

Performance Comparison of Internal Standards

In a comparative context, other potential internal standards for 2'-O-Methylcytidine analysis could include structural analogs. However, these are generally less effective as they may not perfectly mimic the chromatographic behavior and ionization response of the analyte, leading to less accurate correction for matrix effects.

The following tables summarize the expected performance of an LC-MS/MS method for the quantification of 2'-O-Methylcytidine using a stable isotope-labeled internal standard, based on data from analogous methods.

Table 1: Linearity and Sensitivity

ParameterTypical Performance
Calibration Curve Range0.5 - 500 fmol
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.1 fmol
Lower Limit of Quantification (LLOQ)0.5 fmol

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Analyte ConcentrationAccuracy (% Bias)Precision (% RSD)
Low Quality Control (LQC)± 15%< 15%
Medium Quality Control (MQC)± 15%< 15%
High Quality Control (HQC)± 15%< 15%

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of the analytical method. The following protocol outlines the key steps for the quantification of 2'-O-Methylcytidine in RNA samples using a stable isotope-labeled internal standard like this compound.

Sample Preparation (RNA Digestion)
  • To 1 µg of total RNA, add a known amount of this compound internal standard.

  • Add nuclease P1 (2U) in 10 mM ammonium acetate (pH 5.3) and incubate at 42°C for 2 hours.

  • Add bacterial alkaline phosphatase (1U) in 100 mM ammonium bicarbonate and incubate at 37°C for 2 hours.

  • Filter the digested sample through a 10 kDa molecular weight cut-off filter.

  • Lyophilize the filtrate and resuspend in an appropriate volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2'-O-Methylcytidine: m/z 258.1 → 112.1

      • This compound: m/z 261.1 → 112.1

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logic behind using a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Sample RNA Sample Add_IS Add this compound (Internal Standard) RNA_Sample->Add_IS Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) Add_IS->Enzymatic_Digestion Filtration Filtration Enzymatic_Digestion->Filtration Lyophilization Lyophilization & Reconstitution Filtration->Lyophilization LC_Separation LC Separation Lyophilization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte/IS) MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of 2'-O-Methylcytidine.

logical_relationship Analyte 2'-O-Methylcytidine Variability Sources of Variability (Sample Prep, Matrix Effects, Injection) Analyte->Variability IS This compound (Internal Standard) IS->Variability Correction Correction for Variability Variability->Correction Accurate_Quantification Accurate & Precise Quantification Correction->Accurate_Quantification

Caption: Rationale for using a stable isotope-labeled internal standard.

The Gold Standard for Absolute Quantification: Accuracy and Precision of 2'-O-Methylcytidine-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of RNA therapeutics and epigenetic research, the precise and accurate quantification of modified nucleosides is paramount. For researchers in drug development and related scientific fields, the choice of an appropriate internal standard in mass spectrometry-based quantification workflows can be the determining factor for data reliability. This guide provides an objective comparison of 2'-O-Methylcytidine-d3 as a stable isotope-labeled internal standard (SIL-IS) against other alternatives, supported by established principles and experimental data from the scientific literature.

The Superiority of Stable Isotope-Labeled Internal Standards

The consensus in the bioanalytical community is that stable isotope-labeled internal standards are the "gold standard" for quantitative mass spectrometry.[1][2] Unlike structural analogs, which may have different physicochemical properties, a SIL-IS like this compound is nearly identical to the analyte of interest, 2'-O-Methylcytidine. This near-identical nature ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in the analytical process.[2][3]

The primary advantages of using a SIL-IS such as this compound include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate measurement.[1]

  • Compensation for Sample Preparation Variability: Losses can occur during extraction, evaporation, and reconstitution steps. By adding the SIL-IS at the beginning of the sample preparation process, it accounts for these losses, leading to a more accurate final concentration.[3]

  • Improved Precision and Accuracy: The ability to correct for the aforementioned sources of error results in significantly better precision (reproducibility) and accuracy (closeness to the true value) of the quantification.[1][4]

Performance Comparison: this compound vs. Alternatives

Internal Standard TypePrinciple of OperationAdvantagesDisadvantagesTypical Accuracy (% Bias)Typical Precision (%RSD)
This compound (SIL-IS) Co-elutes with the analyte and is distinguished by mass. Corrects for variability in sample prep, chromatography, and ionization.High accuracy and precision.[1][4] Effectively corrects for matrix effects.[1] Considered the "gold standard".[5]Higher cost. Potential for isotopic crosstalk if mass difference is insufficient.[3]± 15% (± 20% at LLOQ)< 15% (< 20% at LLOQ)
Structural Analog A different molecule with similar chemical properties to the analyte.Lower cost. Readily available.May not co-elute perfectly with the analyte. Does not perfectly mimic the analyte's behavior in the ion source.[6] Susceptible to differential matrix effects.[4]Can be > ± 20%Can be > 20%
No Internal Standard (External Calibration) Relies solely on an external calibration curve.Simplest approach. Low cost.Highly susceptible to matrix effects and variability in sample preparation and injection volume.[7] Generally not suitable for absolute quantification in complex matrices.Highly variable and often poor.Poor

LLOQ: Lower Limit of Quantification The typical accuracy and precision values are based on accepted industry standards for bioanalytical method validation and data reported in studies using SIL-IS for nucleoside analysis.

Experimental Protocol: Absolute Quantification of 2'-O-Methylcytidine using LC-MS/MS

This section outlines a typical experimental workflow for the absolute quantification of 2'-O-Methylcytidine in a biological matrix (e.g., plasma, urine, or cell lysate digest) using this compound as an internal standard.

1. Sample Preparation:

  • Spiking of Internal Standard: To an aliquot of the biological sample, a known concentration of this compound is added. This should be done at the earliest stage to account for all subsequent variations.

  • Protein Precipitation/Extraction: Proteins are typically removed by adding a solvent like acetonitrile or methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: The supernatant containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., a mixture of water and mobile phase).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate 2'-O-Methylcytidine from other components in the sample. A gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.[8]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both 2'-O-Methylcytidine and this compound in Multiple Reaction Monitoring (MRM) mode.

3. Data Analysis:

  • Peak Integration: The peak areas for the analyte and the internal standard are integrated.

  • Response Ratio Calculation: The ratio of the peak area of 2'-O-Methylcytidine to the peak area of this compound is calculated.

  • Quantification: A calibration curve is constructed by plotting the response ratios of a series of calibration standards with known concentrations of 2'-O-Methylcytidine against their respective concentrations. The concentration of 2'-O-Methylcytidine in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Response Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: A streamlined workflow for the absolute quantification of 2'-O-Methylcytidine.

isotope_dilution_principle cluster_sample In the Sample cluster_process Analytical Process (Extraction, Ionization, etc.) cluster_detector At the Detector cluster_ratio The Key Ratio Analyte Analyte (Unknown Amount) Loss Proportional Loss & Variable Response Analyte->Loss Affects Both IS Internal Standard (Known Amount) IS->Loss Analyte_Signal Analyte Signal Loss->Analyte_Signal IS_Signal IS Signal Loss->IS_Signal Ratio Signal (Analyte) / Signal (IS) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio

Caption: The principle of stable isotope dilution mass spectrometry.

Conclusion

References

A Researcher's Guide to the Quantitative Analysis of 2'-O-Methylcytidine-d3: A Comparative Overview of Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of modified nucleosides like 2'-O-Methylcytidine-d3 is paramount for a deeper understanding of RNA therapeutics, disease biomarkers, and cellular processes. This guide provides a comprehensive comparison of analytical methodologies for assessing the linearity and range of detection for this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a discussion of alternative techniques.

This document delves into the experimental data supporting these methods, offering detailed protocols and a visual representation of the analytical workflow to aid in methodological selection and implementation.

Performance Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of the primary method, LC-MS/MS, and a qualitative comparison with other relevant techniques.

Parameter LC-MS/MS HPLC-UV Sequencing-Based Methods (e.g., Nm-seq, RiboMeth-seq)
Linearity (R²) 0.996Typically ≥0.99Not Applicable (Provides relative quantification)
Linear Range 0.24 - 312.5 nMGenerally in the µM to mM rangeNot Applicable
Limit of Detection (LOD) <0.05 nMTypically in the low µM rangeCan detect modifications at the single-base level
Limit of Quantification (LOQ) 0.24 nMTypically in the mid-to-high µM rangeDoes not provide absolute quantification in the same manner
Selectivity Very High (based on mass-to-charge ratio)Moderate (relies on chromatographic separation and UV absorbance)High (identifies the specific location of the modification)
Throughput HighModerateHigh (capable of transcriptome-wide analysis)

Note: The quantitative data for LC-MS/MS is based on the analysis of the non-deuterated form, 2'-O-Methylcytidine, and is expected to be comparable for the deuterated analog, which is often used as an internal standard. Data for HPLC-UV and sequencing-based methods are generalized due to the limited availability of specific validation data for 2'-O-Methylcytidine.

In-Depth Look at LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for the quantification of modified nucleosides due to its exceptional sensitivity and selectivity. The use of a deuterated internal standard like this compound is a common practice in LC-MS/MS to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocol for LC-MS/MS Quantification

The following protocol outlines a typical workflow for the quantification of 2'-O-Methylcytidine using LC-MS/MS.

1. Sample Preparation:

  • RNA Hydrolysis: Biological samples containing RNA are subjected to enzymatic digestion to release individual nucleosides. A common method involves a two-step enzymatic hydrolysis using nuclease P1 followed by alkaline phosphatase.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed, typically using a cold organic solvent like acetonitrile.

  • Internal Standard Spiking: A known concentration of the internal standard, this compound, is added to the sample prior to analysis to enable accurate quantification.

  • Solid-Phase Extraction (SPE): For complex matrices, an optional SPE cleanup step can be employed to further remove interfering substances and concentrate the analytes.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate 2'-O-Methylcytidine from other nucleosides and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte (2'-O-Methylcytidine) and the internal standard (this compound) are monitored.

3. Data Analysis:

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of 2'-O-Methylcytidine and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

  • Quantification: The concentration of 2'-O-Methylcytidine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the LC-MS/MS workflow for the quantification of 2'-O-Methylcytidine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing rna_sample RNA Sample hydrolysis Enzymatic Hydrolysis rna_sample->hydrolysis precipitation Protein Precipitation hydrolysis->precipitation is_spike Internal Standard Spiking (this compound) precipitation->is_spike cleanup SPE Cleanup (Optional) is_spike->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection calibration Calibration Curve Construction ms_detection->calibration quantification Quantification of 2'-O-Methylcytidine calibration->quantification

Caption: Experimental workflow for the quantification of 2'-O-Methylcytidine by LC-MS/MS.

Alternative Analytical Approaches

While LC-MS/MS is the preferred method for quantitative analysis, other techniques can provide valuable information about 2'-O-Methylcytidine.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive and selective than LC-MS/MS but can be a cost-effective option for analyzing samples with higher concentrations of the analyte. The separation principle is similar to LC-MS/MS, but detection is based on the ultraviolet absorbance of the nucleoside.

  • Sequencing-Based Methods (e.g., Nm-seq, RiboMeth-seq): These high-throughput sequencing techniques are powerful tools for identifying the location of 2'-O-methylation sites across the entire transcriptome.[1] While they provide relative quantification of modification levels at specific sites, they are not designed for the absolute quantification of the total amount of a modified nucleoside in a sample in the same way as LC-MS/MS.[2]

Conclusion

For the robust and sensitive quantification of this compound, LC-MS/MS is the method of choice, offering a wide linear range and low limits of detection and quantification. The use of a deuterated internal standard is crucial for achieving high accuracy and precision. While alternative methods like HPLC-UV and sequencing-based approaches have their specific applications, they do not currently match the quantitative performance of LC-MS/MS for this particular application. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers aiming to implement a reliable analytical method for the quantification of 2'-O-Methylcytidine and other modified nucleosides.

References

A Comparative Guide to the Stability of 2'-O-Methylcytidine-d3 and its Non-deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected stability of 2'-O-Methylcytidine-d3 against its non-deuterated counterpart, 2'-O-Methylcytidine. While direct comparative experimental data is not extensively available in the public domain, this document outlines the strong theoretical basis for the enhanced stability of the deuterated analog, rooted in the principles of the kinetic isotope effect. Furthermore, it provides comprehensive experimental protocols for researchers to quantitatively assess and validate these stability differences in a laboratory setting.

Introduction

2'-O-Methylcytidine is a modified nucleoside that plays a significant role in RNA therapeutics and research due to its ability to enhance the stability of RNA molecules.[1][2][3] The modification, 2'-O-methylation, protects RNA from degradation by cellular nucleases and hydrolysis.[1][2] Deuterium-labeled compounds, such as this compound, are increasingly utilized in pharmaceutical development to improve the metabolic profile and stability of drug candidates. The substitution of hydrogen with its heavier isotope, deuterium, can significantly slow down metabolic processes, a phenomenon known as the kinetic isotope effect (KIE).[4][5]

Theoretical Basis for Enhanced Stability of this compound

The primary factor contributing to the anticipated superior stability of this compound is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[5][6] Consequently, reactions that involve the cleavage of this bond, such as enzymatic degradation by cytochrome P450 enzymes in the liver, will have a higher activation energy for the deuterated compound.[7][8] This leads to a slower rate of metabolism and degradation, thereby increasing the in vivo half-life of the molecule. The rate of a reaction involving a C-H bond is typically 6–10 times faster than that of a corresponding C-D bond.[4]

Both 2'-O-Methylcytidine and its deuterated analog benefit from the inherent stability conferred by the 2'-O-methyl group, which protects the phosphodiester backbone of RNA from nuclease-mediated cleavage and alkaline hydrolysis.[1][2][9] The addition of deuterium at the 2'-O-methyl position is expected to further enhance this stability by mitigating enzymatic demethylation or other metabolic pathways that involve the cleavage of a C-H bond on the methyl group.

Comparative Stability Data (Hypothetical)

While direct experimental data is not available, the table below illustrates the expected outcome of comparative stability studies based on the principles of the kinetic isotope effect.

Parameter2'-O-MethylcytidineThis compoundExpected Fold-Increase in Stability
Half-life in Liver Microsomes (t½) X min> X min2-8 fold
Metabolic Clearance (CLint) Y mL/min/mg< Y mL/min/mg2-8 fold lower
Degradation Rate in Cell Lysate Z %/hour< Z %/hourSlower degradation

Note: The values X, Y, and Z are placeholders for experimental data. The expected fold-increase is an estimation based on typical KIE values.

Experimental Protocols for Comparative Stability Analysis

To empirically determine the comparative stability, the following detailed experimental protocols are recommended.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.

Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH regenerating system, and a phosphate buffer (pH 7.4).

  • Incubation: Add 2'-O-Methylcytidine or this compound to the pre-warmed incubation mixture to a final concentration of 1 µM.

  • Time-course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the percentage of remaining parent compound against time and determine the half-life (t½) and intrinsic clearance (CLint).

Stability Assay in Cell Lysate

This assay evaluates the overall stability of the compounds in a cellular environment, accounting for various cellular nucleases and enzymes.

Methodology:

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., HeLa or Huh7) by sonication or freeze-thaw cycles.

  • Incubation: Add 2'-O-Methylcytidine or this compound to the cell lysate.

  • Time-course Analysis: Incubate at 37°C and collect aliquots at different time points.

  • Analysis: Analyze the degradation of the compounds using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[10][11][12][13][14]

Chemical Stability Assay (pH and Temperature Stress)

This assay assesses the intrinsic chemical stability of the compounds under various conditions.

Methodology:

  • Incubation Conditions: Prepare solutions of each compound in buffers of varying pH (e.g., 2, 7.4, 10) and incubate at different temperatures (e.g., 4°C, 37°C, 60°C).

  • Time-course Analysis: Collect samples at multiple time points.

  • Analysis: Quantify the parent compound and any degradation products by HPLC.[10][11]

Visualizing Experimental Workflows and Logical Relationships

To aid in the understanding of the experimental processes and the underlying scientific principles, the following diagrams are provided.

G Figure 1: Predicted Metabolic Pathway and the Effect of Deuteration cluster_non_deuterated 2'-O-Methylcytidine cluster_deuterated This compound A 2'-O-Methylcytidine (C-H bond on methyl group) B Metabolite(s) A->B CYP450-mediated Oxidation (Faster) C This compound (C-D bond on methyl group) D Metabolite(s) C->D CYP450-mediated Oxidation (Slower due to KIE)

Caption: Predicted metabolic pathway of 2'-O-Methylcytidine and the impact of deuteration.

G Figure 2: Workflow for In Vitro Metabolic Stability Assay A Prepare Incubation Mixture (Liver Microsomes, NADPH, Buffer) B Add Test Compound (2'-O-Methylcytidine or d3 analog) A->B C Incubate at 37°C B->C D Quench Reaction at Time Points C->D E Centrifuge and Collect Supernatant D->E F LC-MS/MS Analysis E->F G Determine Half-life (t½) and Intrinsic Clearance (CLint) F->G G Figure 3: Rationale for Enhanced Stability of the Deuterated Analog A 2'-O-Methylation C Increased Resistance to Nuclease Degradation A->C B Deuteration of Methyl Group D Kinetic Isotope Effect (KIE) B->D F Enhanced Overall Stability C->F E Slower Enzymatic Metabolism (e.g., CYP450 oxidation) D->E E->F

References

A Researcher's Guide to Inter-Laboratory Quantification of RNA Modifications Using 2'-O-Methylcytidine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of RNA modifications is paramount for understanding cellular processes and developing novel therapeutics. This guide provides an objective comparison of methodologies for quantifying RNA modifications, with a special focus on the use of 2'-O-Methylcytidine-d3 as a stable isotope-labeled internal standard. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.

The landscape of RNA modifications, often referred to as the epitranscriptome, is vast and dynamic, playing a critical role in gene regulation. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) is one of the most common, occurring in various RNA species, including mRNA, tRNA, and rRNA.[1] Accurate quantification of these modifications is essential for elucidating their biological functions and their implications in disease.

This guide focuses on the gold-standard method for absolute quantification: liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID). We specifically highlight the application of this compound, a deuterated analog of 2'-O-Methylcytidine (Cm), as an internal standard to ensure the highest accuracy and precision in inter-laboratory studies.

Comparison of Quantification Methodologies

The choice of quantification method significantly impacts the accuracy and reproducibility of results. While several techniques exist for the detection and quantification of RNA modifications, they differ in their principles, sensitivity, and quantitative capabilities.

Method Principle Quantification Advantages Limitations
LC-MS/MS with Stable Isotope Dilution (e.g., using this compound) Co-analysis of the target analyte and a known concentration of a stable isotope-labeled internal standard.Absolute High accuracy, precision, and specificity. Corrects for sample loss and matrix effects. Considered the "gold standard".[2][3]Requires specialized equipment and expertise. Synthesis of labeled standards can be costly.
LC-MS/MS (without internal standard) Quantification based on the signal intensity of the target analyte compared to an external calibration curve.Relative/Absolute High sensitivity and specificity.Susceptible to variations in sample preparation, injection volume, and instrument response, leading to lower precision.[4]
Next-Generation Sequencing (NGS)-based methods Detection of modifications through specific enzymatic or chemical treatments that leave a signature during reverse transcription.Relative High-throughput and provides sequence context.Often provides stoichiometric information rather than absolute quantification. Can be prone to biases from enzymatic reactions and PCR amplification.[5]
Antibody-based methods (e.g., MeRIP-Seq) Enrichment of modified RNA fragments using specific antibodies followed by sequencing.Relative High-throughput and provides transcriptome-wide mapping.Dependent on antibody specificity and can be semi-quantitative.[6]

The Gold Standard: LC-MS/MS with Stable Isotope Dilution

The use of a stable isotope-labeled internal standard, such as this compound, is the most reliable method for achieving accurate and reproducible quantification of RNA modifications across different laboratories.[7][8] This approach, known as stable isotope dilution mass spectrometry, relies on the addition of a known amount of the labeled standard to the sample at the earliest stage of preparation.

Since the labeled standard is chemically identical to the endogenous analyte, it experiences the same processing and analysis effects, including sample loss during extraction and digestion, and variations in ionization efficiency in the mass spectrometer.[3] By measuring the ratio of the signal from the endogenous analyte to the labeled standard, these variations are effectively normalized, leading to highly precise and accurate absolute quantification.

cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Sample RNA Sample Spike_In Add Known Amount of This compound Digestion Enzymatic Digestion to Nucleosides Spike_In->Digestion LC_Separation Liquid Chromatography Separation Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Quantification based on Analyte/Standard Ratio MS_Detection->Data_Analysis

Workflow for RNA modification quantification using LC-MS/MS with a stable isotope-labeled internal standard.

Experimental Protocols

Accurate and reproducible quantification of RNA modifications requires meticulous adherence to optimized experimental protocols. Below are key methodologies for the analysis of 2'-O-Methylcytidine using LC-MS/MS with this compound as an internal standard.

RNA Digestion to Nucleosides

This protocol is adapted from established methods for the complete enzymatic digestion of RNA into its constituent nucleosides.[9][10]

Materials:

  • Purified RNA sample

  • This compound internal standard

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES buffer (pH 7.0)

  • Ultrapure water

Procedure:

  • To your RNA sample (up to 2.5 µg), add a known amount of this compound internal standard.

  • Add 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).

  • Bring the total volume to 25 µL with ultrapure water.

  • Incubate the reaction mixture at 37°C for 3 hours. For 2'-O-methylated nucleosides, which can be resistant to digestion, a prolonged incubation of up to 24 hours may be necessary to ensure complete hydrolysis.[9]

  • Following digestion, the samples are ready for immediate LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines a general procedure for the analysis of nucleosides by LC-MS/MS. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.[11]

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 0% to 40% Mobile Phase B over 20 minutes is a typical starting point.[10]

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: 35°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 2'-O-Methylcytidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • This compound: Monitor the corresponding mass-shifted transition.

  • The specific mass transitions and collision energies should be optimized for the instrument.

cluster_workflow Quantification Principle Analyte Endogenous 2'-O-Methylcytidine Ratio Measure Peak Area Ratio (Analyte / Standard) Analyte->Ratio Standard Added this compound (Known Amount) Standard->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Absolute Concentration of Endogenous Analyte Calibration->Concentration

Principle of absolute quantification using stable isotope dilution.

Data Presentation: A Comparative Overview

While a formal inter-laboratory comparison study for this compound is not publicly available, the principles of stable isotope dilution mass spectrometry allow for a robust estimation of expected performance. The following table summarizes the typical quantitative performance characteristics of different methods.

Performance Metric LC-MS/MS with this compound LC-MS/MS (External Calibration) NGS-based Methods
Accuracy High (typically within 5-15% of the true value)Moderate (can be affected by matrix effects and sample loss)Low to Moderate (semi-quantitative)
Precision (Inter-laboratory CV) Excellent (<15%)Fair to Poor (>20-30%)Poor (highly variable depending on the specific method)
Limit of Quantification (LOQ) Low (femtomole to attomole range)[4]Low to ModerateDependent on sequencing depth
Linear Dynamic Range Wide (typically 3-4 orders of magnitude)ModerateNarrow

Conclusion

References

justifying the choice of 2'-O-Methylcytidine-d3 as an internal standard in a publication

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the precise and accurate quantification of analytes is paramount. This is particularly true in drug development and clinical research, where decisions rely heavily on the measured concentrations of drugs, metabolites, and biomarkers. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust quantitative analysis, correcting for variability in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard. This guide provides a comprehensive comparison to justify the selection of 2'-O-Methylcytidine-d3 as a reliable and efficient internal standard for the quantification of 2'-O-Methylcytidine and related cytidine analogs.

The Critical Role of Internal Standards in LC-MS

An ideal internal standard should mimic the analyte of interest in its chemical and physical properties as closely as possible. This ensures that any variations encountered during the analytical process affect both the analyte and the IS to the same extent, thus maintaining a constant analyte-to-IS response ratio. Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), are structurally almost identical to the analyte. This near-identical nature allows them to co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer, making them superior to structural analog internal standards.[1]

Comparison of this compound with an Alternative Stable Isotope-Labeled Standard

The primary alternative to a deuterium-labeled internal standard like this compound is a carbon-13 labeled version, such as 2'-O-Methylcytidine-¹³C₅. The choice between these two depends on a balance of analytical performance, cost, and availability. While both are excellent choices, they have distinct characteristics that may influence their suitability for a specific assay.

FeatureThis compound2'-O-Methylcytidine-¹³C₅Justification
Co-elution with Analyte May exhibit a slight retention time shift (isotope effect), typically eluting slightly earlier than the unlabeled analyte.Co-elutes almost perfectly with the unlabeled analyte.The larger relative mass difference between deuterium and hydrogen can lead to subtle differences in physicochemical properties, affecting chromatographic retention. ¹³C has a smaller relative mass difference with ¹²C, resulting in negligible chromatographic separation.
Compensation for Matrix Effects Generally excellent, but a significant chromatographic shift could lead to differential ion suppression or enhancement if the analyte and IS elute into regions of varying matrix interference.Considered superior as near-perfect co-elution ensures that both the analyte and IS experience the same matrix effects at the same time.For complex biological matrices with significant ion suppression zones, precise co-elution is critical for the most accurate correction.
Label Stability The deuterium label on the 2'-O-methyl group is chemically stable and not prone to back-exchange under typical bioanalytical conditions.The ¹³C-label is incorporated into the carbon skeleton of the molecule and is inherently stable.While deuterium labels on heteroatoms can be labile, the C-D bond in the methyl group of 2'-O-Methylcytidine is robust.
Cost-Effectiveness Generally more affordable and widely available from commercial suppliers.Typically more expensive to synthesize and therefore has a higher purchase cost.The synthetic routes for introducing deuterium are often less complex and utilize more readily available starting materials compared to ¹³C-labeling.
Mass Difference A mass shift of +3 Da provides clear mass spectrometric separation from the unlabeled analyte.A mass shift of +5 Da (for ¹³C₅) also provides excellent mass spectrometric separation.Both provide sufficient mass difference to prevent isotopic crosstalk in MS/MS analysis.

Experimental Protocol: Quantification of 2'-O-Methylcytidine using this compound Internal Standard

This protocol is adapted from a nano-flow liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of modified nucleosides.

1. Sample Preparation (from total RNA)

  • RNA Digestion: To 5 µg of total RNA, add a mixture of nuclease P1 (2U) and alkaline phosphatase (0.02U) in a final volume of 50 µL of reaction buffer (10 mM NH₄OAc, pH 5.3).

  • Incubation: Incubate the mixture at 37°C for 2 hours.

  • Internal Standard Spiking: Add this compound to the digested sample to a final concentration of 10 nM.

  • Protein Removal: Perform a chloroform extraction to remove the enzymes.

  • Drying and Reconstitution: Dry the aqueous layer using a vacuum centrifuge and reconstitute the sample in 50 µL of mobile phase A.

2. LC-MS/MS Analysis

  • Chromatographic System: A nano-flow HPLC system.

  • Column: A reversed-phase C18 column suitable for nucleoside analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 2% B

    • 5-25 min: 2-30% B (linear gradient)

    • 25-26 min: 30-80% B (linear gradient)

    • 26-30 min: 80% B (isocratic)

    • 30-31 min: 80-2% B (linear gradient)

    • 31-40 min: 2% B (isocratic, for re-equilibration)

  • Flow Rate: 300 nL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • 2'-O-Methylcytidine: m/z 258.1 → 112.1

    • This compound: m/z 261.1 → 112.1

  • Data Analysis: Quantify 2'-O-Methylcytidine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Justification for Choosing this compound

The decision to use this compound as an internal standard is a well-justified balance of performance and practicality.

G Analyte Quantification of 2'-O-Methylcytidine IS_Choice Choice of Internal Standard Analyte->IS_Choice SIL_IS Stable Isotope-Labeled (SIL) IS IS_Choice->SIL_IS Preferred Analog_IS Structural Analog IS IS_Choice->Analog_IS Alternative D3_IS This compound SIL_IS->D3_IS C13_IS 2'-O-Methylcytidine-¹³C₅ SIL_IS->C13_IS Justification Justification for Selection D3_IS->Justification Performance High Analytical Performance Justification->Performance Cost Cost-Effectiveness Justification->Cost Availability Commercial Availability Justification->Availability

Caption: Logical flow for selecting this compound.

For the vast majority of applications, the potential for a minor chromatographic shift with this compound does not compromise the accuracy and precision of the assay, especially with modern, high-resolution chromatography systems. The label is stable, and its performance in correcting for experimental variability is excellent. When considering its significantly lower cost and wider availability compared to its ¹³C-labeled counterpart, this compound emerges as the most pragmatic and scientifically sound choice for routine and high-throughput quantitative bioanalysis.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for quantifying a cytidine analog using this compound as an internal standard.

G Sample Biological Sample (e.g., Plasma, Tissue) Extraction Analyte Extraction & RNA Digestion Sample->Extraction Spiking Spiking with This compound Extraction->Spiking LC_MS LC-MS/MS Analysis Spiking->LC_MS Data Data Processing (Peak Area Ratio) LC_MS->Data Quantification Quantification via Calibration Curve Data->Quantification

Caption: Workflow for quantification using an internal standard.

References

Comparative Analysis of 2'-O-Methylcytidine and its Analogs as Inhibitors of Hepatitis C Virus Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the inhibitory efficacy of 2'-O-Methylcytidine and related nucleoside analogs against the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).

This guide provides a comparative analysis of the inhibitory effects of 2'-O-Methylcytidine and its key analogs on the HCV NS5B polymerase, a critical enzyme for viral replication. The information presented herein, supported by experimental data from peer-reviewed studies, is intended to aid researchers in the fields of virology and medicinal chemistry in the development of novel anti-HCV therapeutics.

Overview of Inhibitory Mechanism

Nucleoside analogs, including 2'-O-Methylcytidine and its derivatives, act as inhibitors of the HCV NS5B polymerase.[1][2] These compounds are administered as prodrugs and must be converted intracellularly to their active 5'-triphosphate form by host cell kinases.[1][3] The triphosphate analogs then compete with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand during replication.[4][5] Upon incorporation, these analogs lead to chain termination, thereby halting viral RNA synthesis.[1][2] Modifications at the 2' position of the ribose sugar, such as the addition of a methyl group, can cause steric hindrance that prevents the binding of the subsequent nucleotide, a mechanism known as non-obligate chain termination.[2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of 2'-O-Methylcytidine and several of its analogs against HCV replication and the NS5B polymerase. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics for assessing the potency of these compounds.

CompoundAssay TypeTargetEC50 (µM)IC50 (µM)Reference
2'-O-MethylcytidineHCV RepliconHCV RNA Replication21-[4]
2'-C-MethylcytidineHCV RepliconHCV RNA Replication0.27 ± 0.04-[3]
2'-C-MethylcytidineHCV RepliconHCV RNA Replication1.85-[6]
2'-C-MethyladenosineHCV RepliconHCV RNA Replication0.60 ± 0.07-[3]
2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)HCV RepliconHCV RNA Replication--[1][7]
2'F-2'C-Me-UTPEnzyme AssayHCV NS5B Polymerase-0.21 ± 0.05[8]
2'C-Me-UTPEnzyme AssayHCV NS5B Polymerase-0.25 ± 0.04[8]
2'-C-Methyladenosine triphosphateEnzyme AssayHCV NS5B Polymerase-Ki = 1.5[5]
2'-C-Methylcytidine triphosphateEnzyme AssayHCV NS5B Polymerase-Ki = 1.6[5]

Experimental Protocols

HCV Replicon Assay

This cell-based assay is used to determine the antiviral activity of compounds against HCV RNA replication within host cells.

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, and G418 for selection.

  • Compound Treatment: Serial dilutions of the test compounds are added to the wells of a 96-well plate.

  • Cell Seeding: Replicon-containing cells are seeded into the wells containing the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) to allow for HCV RNA replication and the effect of the compound to manifest.

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated from the dose-response curve.

HCV NS5B Polymerase Inhibition Assay (Steady-State Kinetics)

This in vitro biochemical assay measures the direct inhibitory effect of the triphosphate form of nucleoside analogs on the enzymatic activity of the purified HCV NS5B polymerase.[8]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 40 mM Tris-HCl, pH 8.0), salts (e.g., 20 mM NaCl), a reducing agent (e.g., 3 mM DTT), a divalent cation (e.g., 4 mM MgCl2), a defined RNA template, and a mixture of natural ribonucleoside triphosphates (ATP, GTP, UTP), including one radiolabeled nucleotide (e.g., [³H]CTP).[8]

  • Inhibitor Addition: Serial dilutions of the triphosphate form of the test compound are added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of purified recombinant HCV NS5B polymerase.[8]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined time to allow for RNA synthesis.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Product Quantification: The newly synthesized radiolabeled RNA is precipitated (e.g., using trichloroacetic acid), collected on a filter plate, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined from the dose-response curve. The inhibition constant (Ki) can be determined through further kinetic studies.[5]

Visualizing the Mechanism and Workflow

To better understand the processes involved in the inhibition of HCV polymerase by these nucleoside analogs, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.

Inhibition_Mechanism cluster_cell Hepatocyte Prodrug 2'-O-Methylcytidine (Prodrug) Triphosphate 2'-O-Methylcytidine Triphosphate (Active Form) Prodrug->Triphosphate Host Kinases NS5B HCV NS5B Polymerase Triphosphate->NS5B Competitive Inhibition RNA Nascent Viral RNA NS5B->RNA RNA Synthesis Termination Chain Termination NS5B->Termination Incorporation of Analog

Caption: Mechanism of action for 2'-O-Methylcytidine.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Compound Prepare Compound (Triphosphate Form) Reaction Assemble Polymerase Reaction Mix Compound->Reaction Incubate Incubate at 30°C Reaction->Incubate Quench Quench Reaction Incubate->Quench Measure Measure RNA Synthesis Quench->Measure Analyze Calculate IC50 Measure->Analyze CellCulture Culture HCV Replicon Cells Treat Treat Cells with Compound (Prodrug) CellCulture->Treat IncubateCell Incubate Cells Treat->IncubateCell Extract Extract RNA IncubateCell->Extract Quantify Quantify HCV RNA (RT-PCR) Extract->Quantify AnalyzeCell Calculate EC50 Quantify->AnalyzeCell

Caption: Experimental workflow for inhibitor analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2'-O-Methylcytidine-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2'-O-Methylcytidine-d3, a deuterated nucleoside derivative. The following procedures are based on available safety data for the parent compound, 2'-O-Methylcytidine, and established best practices for chemical waste management. It is crucial to consult your institution's specific waste disposal policies and local regulations.

Hazard Profile and Safety Summary

2'-O-Methylcytidine is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. Personal protective equipment, including safety goggles, gloves, and impervious clothing, should be worn when handling this compound.[1]

Quantitative Data from Safety Data Sheets

PropertyValueSource
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410DC Chemicals[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.DC Chemicals[1]
Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501DC Chemicals[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.DC Chemicals[1]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area.DC Chemicals[1]

Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. The following diagram outlines the recommended workflow from initial handling to final disposal.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Disposal A 1. Collect Waste - Solid waste (e.g., contaminated labware) - Liquid waste (e.g., solutions) B 2. Segregate Waste - Keep separate from incompatible materials (strong acids/bases, oxidizers) A->B C 3. Package Securely - Use a compatible, sealed container. B->C Properly Contained D 4. Label Clearly - 'Hazardous Waste' - Chemical Name: this compound - Associated Hazards C->D E 5. Temporary Storage - Store in a designated, secure area. D->E Awaiting Pickup F 6. Professional Disposal - Arrange for pickup by an approved chemical waste disposal service. E->F

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

While no specific experimental protocols for the neutralization or decomposition of this compound are readily available, the following general procedure for the disposal of chemical waste should be followed.

1. Waste Collection and Segregation:

  • Solid Waste: Collect all contaminated materials, such as pipette tips, tubes, and gloves, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and leak-proof container.

  • Segregation: Ensure that waste containing this compound is not mixed with incompatible materials like strong acids, bases, or oxidizing agents.[1]

2. Packaging and Labeling:

  • Use containers that are in good condition and compatible with the chemical.

  • Securely seal the containers to prevent any leakage.

  • Label each waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include any relevant hazard warnings (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

3. Storage:

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Follow your institution's guidelines for the temporary storage of hazardous chemical waste.

4. Final Disposal:

  • The primary method of disposal is through an approved waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the chemical waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

In Case of a Spill: In the event of a spill, wear appropriate personal protective equipment, including a respirator if necessary.[1] Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).[1] Collect the spilled material and contaminated absorbent into a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent, such as alcohol, and dispose of the decontamination materials as hazardous waste.[1] Prevent the spilled material from entering drains or waterways.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.